molecular formula C12H17NO3 B13836438 1-Oxo Colterol-d9

1-Oxo Colterol-d9

Cat. No.: B13836438
M. Wt: 232.32 g/mol
InChI Key: RNGOPMBKNLMANA-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo Colterol-d9 is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone

InChI

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3/i1D3,2D3,3D3

InChI Key

RNGOPMBKNLMANA-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C=C1)O)O

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Oxo Colterol-d9, a deuterated derivative of 1-Oxo Colterol, which itself is a derivative of the known β2-adrenergic receptor agonist, Colterol. Given the limited publicly available data on this specific isotopically labeled compound, this document synthesizes information on its constituent parts: the "1-Oxo Colterol" structure and the "d9" isotopic labeling. The guide covers the chemical structure, physicochemical properties, and the presumed biological context of its parent compounds. A representative experimental protocol for a receptor binding assay is provided to illustrate a potential application in research. Furthermore, this guide details the canonical β2-adrenergic signaling pathway, the presumed mechanism of action, through a descriptive summary and a mandatory Graphviz visualization. This document is intended to serve as a foundational resource for professionals in pharmacology and medicinal chemistry.

Chemical Structure and Properties

1-Oxo Colterol is a derivative of Colterol, a β-adrenergic agonist.[1] The "-d9" suffix in this compound indicates that nine hydrogen atoms on the N-tert-butyl group have been replaced by deuterium (B1214612) atoms. This isotopic labeling is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to trace the molecule or alter its metabolic profile.

The chemical identity of 1-Oxo Colterol is 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone. The key structural difference from Colterol is the oxidation of the secondary alcohol on the ethylamino chain to a ketone.

Below is a table summarizing the key chemical properties of 1-Oxo Colterol and its deuterated analog, with data for the parent compound Colterol provided for context.

Property1-Oxo ColterolThis compoundColterol
IUPAC Name 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone[2]2-([1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino)-1-(3,4-dihydroxyphenyl)ethanone4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol[3]
Synonyms 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanoneN/AN-tert-Butylarterenol; N-tert-Butylnoradrenaline
Molecular Formula C₁₂H₁₇NO₃C₁₂H₈D₉NO₃C₁₂H₁₉NO₃
Molecular Weight 223.27 g/mol 232.33 g/mol 225.28 g/mol
SMILES CC(C)(C)NCC(=O)c1ccc(O)c(O)c1C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NCC(=O)c1ccc(O)c(O)c1CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O
CAS Number 105644-17-5N/A18866-78-9
Physical Form Neat SolidSolidSolid
Stability Note Air SensitiveN/AN/A

Presumed Mechanism of Action: The β2-Adrenergic Signaling Pathway

As a derivative of Colterol, a known β2-adrenoreceptor agonist, this compound is presumed to exert its biological effects through interaction with the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily. The activation of β2-AR initiates a cascade of intracellular signaling events.

The canonical pathway involves the coupling of the activated receptor to a stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to a cellular response. In smooth muscle cells, for instance, this results in muscle relaxation, which is the basis for the bronchodilatory effects of β2-AR agonists.

In addition to the primary Gs coupling, the β2-AR can also couple to an inhibitory G protein (Gi). This can lead to alternative signaling outcomes, including the activation of the mitogen-activated protein kinase (MAPK) pathway, and can serve as a mechanism for signal modulation or desensitization.

The following diagram illustrates the canonical Gs-mediated β2-adrenergic signaling pathway.

Beta2_Adrenergic_Signaling Canonical β2-Adrenergic Receptor Signaling Pathway b2ar β2-Adrenergic Receptor g_protein Gs Protein (αβγ) b2ar->g_protein g_alpha Gsα-GTP (Active) g_protein->g_alpha Dissociates g_betagamma Gβγ g_protein->g_betagamma ac Adenylyl Cyclase camp cAMP ac->camp Converts agonist This compound (Agonist) agonist->b2ar g_alpha->ac Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Oxo Colterol-d9, a deuterated derivative of 1-Oxo Colterol. 1-Oxo Colterol is a metabolite of the β-adrenergic agonist Colterol. The incorporation of deuterium (B1214612) isotopes in drug molecules and their metabolites is a critical strategy in drug discovery and development, primarily for studying pharmacokinetic profiles and metabolic pathways. This document outlines a proposed synthetic route, detailed experimental protocols, and expected characterization data for this compound.

Introduction

1-Oxo Colterol is chemically known as 1-(3,4-dihydroxyphenyl)-2-(tert-butylamino)ethanone. Its deuterated isotopologue, this compound, contains nine deuterium atoms on the tert-butyl group. This isotopic labeling provides a valuable tool for mass spectrometry-based bioanalytical assays, allowing for its use as an internal standard in pharmacokinetic and metabolism studies of Colterol and related compounds.

Chemical Structure:

  • 1-Oxo Colterol: C₁₂H₁₇NO₃

  • This compound: C₁₂H₈D₉NO₃

Proposed Synthesis of this compound

Overall Synthetic Scheme

The proposed two-step synthesis starts from commercially available 3,4-dihydroxyacetophenone.

Synthesis_Scheme cluster_reagents A 3,4-Dihydroxyacetophenone B 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone A->B Step 1: Chlorination C This compound B->C Step 2: N-Alkylation R1 Chlorinating Agent (e.g., SO2Cl2) R2 tert-Butylamine-d9

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (Intermediate)

This protocol is adapted from the known synthesis of similar α-haloketones.

  • Materials:

    • 3,4-Dihydroxyacetophenone

    • Sulfuryl chloride (SO₂Cl₂)

    • Methanol (B129727)

    • Ethyl acetate

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-dihydroxyacetophenone in a mixture of methanol, ethyl acetate, and dichloromethane.

    • Cool the stirred solution to 0-5 °C in an ice bath.

    • Slowly add sulfuryl chloride dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-1-(3,4-dihydroxyphenyl)ethanone as a solid.

Step 2: Synthesis of this compound

This procedure is based on the ammonolysis of α-haloketones.

  • Materials:

    • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

    • tert-Butylamine-d9

    • Acetonitrile (MeCN)

    • Triethylamine (B128534) (optional, as a base)

  • Procedure:

    • In a reaction vessel, dissolve 2-chloro-1-(3,4-dihydroxyphenyl)ethanone in acetonitrile.

    • Add tert-butylamine-d9 to the solution. An excess of the amine (2-3 equivalents) is recommended to drive the reaction to completion and neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine can be added.

    • Stir the reaction mixture at room temperature for 16-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization of this compound

While a public Certificate of Analysis with experimental data for this compound is not available, the expected analytical data can be predicted based on its chemical structure. Commercial suppliers like Toronto Research Chemicals provide this compound, and a full analytical data package would be available upon purchase.

Quantitative Data Summary
Property1-Oxo ColterolThis compound
Molecular Formula C₁₂H₁₇NO₃C₁₂H₈D₉NO₃
Molecular Weight 223.27 g/mol 232.32 g/mol
Monoisotopic Mass 223.1208 g/mol 232.1762 g/mol
Mass Spectrometry (MS)
  • Expected Ionization: Electrospray ionization (ESI) in positive mode is expected to yield the protonated molecular ion [M+H]⁺.

  • Expected [M+H]⁺:

    • 1-Oxo Colterol: m/z 224.1281

    • This compound: m/z 233.1835

  • Expected Fragmentation: The primary fragmentation pathway would involve the loss of the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with the notable absence of the singlet corresponding to the nine protons of the tert-butyl group. The aromatic protons and the methylene (B1212753) protons adjacent to the ketone and amine groups will be present.

  • ¹³C NMR: The carbon NMR spectrum will show the signals for the aromatic and carbonyl carbons. The signal for the quaternary carbon of the tert-butyl group will be a septet due to coupling with deuterium (I=1), and the signal for the methyl carbons of the tert-butyl group will be a multiplet with a significantly lower intensity.

  • ²H NMR: The deuterium NMR spectrum would show a singlet corresponding to the nine equivalent deuterium atoms of the tert-butyl-d9 group.

Signaling Pathway of Colterol

As 1-Oxo Colterol is a derivative of Colterol, understanding the signaling pathway of Colterol is relevant. Colterol is an agonist of β-adrenergic receptors, with a higher affinity for β2-receptors. The activation of β-adrenergic receptors initiates a G-protein-coupled receptor (GPCR) signaling cascade.

Beta_Adrenergic_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Colterol Colterol BetaAR β-Adrenergic Receptor (GPCR) Colterol->BetaAR Binds to G_protein Gs Protein (α, β, γ subunits) BetaAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to regulatory subunits PKA_active Active PKA PKA_inactive->PKA_active Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA_active->Cellular_Response Phosphorylates target proteins

Caption: β-Adrenergic receptor signaling pathway activated by Colterol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a definitive published protocol is lacking, the proposed synthetic route via N-alkylation of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone with tert-butylamine-d9 is chemically sound and based on established methodologies. The expected characterization data provides a benchmark for researchers working with this and similar deuterated compounds. The elucidation of the β-adrenergic signaling pathway offers context for the biological relevance of Colterol and its derivatives. This guide is intended to be a valuable resource for scientists engaged in drug metabolism research and the development of bioanalytical methods.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Oxo Colterol-d9, a deuterated derivative of 1-Oxo Colterol (B100066). As a stable isotope-labeled compound, it serves as a valuable tool in pharmacokinetic and metabolic studies of Colterol, a known β-adrenergic agonist. This document details its structural characteristics, physicochemical data, proposed synthesis, and analytical methodologies. Furthermore, it explores the biological context of its parent compound, Colterol, within the β-adrenergic signaling pathway, providing insights into its potential pharmacological relevance.

Introduction

This compound is the deuterated analog of 1-Oxo Colterol, which is a derivative of the β-adrenergic agonist, Colterol. The incorporation of nine deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. Understanding the properties of this compound is crucial for its application in drug metabolism and pharmacokinetic (DMPK) studies. This guide synthesizes available data to provide a detailed resource for researchers in the field.

Physical and Chemical Properties

The physical and chemical properties of this compound and its non-deuterated counterpart are summarized below. These properties are essential for handling, storage, and experimental design.

Data Presentation
PropertyThis compound1-Oxo Colterol
Chemical Name 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl-d9)amino]ethanone1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone[1][2]
Molecular Formula C₁₂D₉H₈NO₃C₁₂H₁₇NO₃[1]
Molecular Weight 232.32 g/mol 223.27 g/mol [1]
CAS Number 1794814-52-0105644-17-5[2]
Appearance Neat SolidNeat Solid
InChI Key -RNGOPMBKNLMANA-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(=O)c1ccc(O)c(O)c1 (for non-deuterated)CC(C)(C)NCC(=O)c1ccc(O)c(O)c1
Stability Stable IsotopeAir Sensitive

Experimental Protocols

Detailed experimental protocols are critical for the successful application of this compound in research. The following sections provide proposed methodologies for its synthesis and analysis, based on established chemical principles and literature on similar compounds.

Proposed Synthesis of 1-Oxo Colterol

Step 1: Synthesis of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

This intermediate can be synthesized via a Friedel-Crafts acylation of catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Amination with tert-Butylamine (B42293)

The chloro-intermediate is then reacted with tert-butylamine to introduce the side chain. To synthesize the deuterated analog, deuterated tert-butylamine (tert-butylamine-d9) would be used in this step.

Materials:

Procedure:

  • Dissolve 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (1 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (1.1 equivalents) to the solution to act as a base.

  • Slowly add tert-butylamine-d9 (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at 50-60°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.

G cluster_synthesis Proposed Synthesis Workflow Start Start Intermediate 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Start->Intermediate Friedel-Crafts Acylation Reaction Amination Reaction Intermediate->Reaction Reagent tert-Butylamine-d9 Reagent->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product

Proposed workflow for the synthesis of this compound.
Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would be used to confirm the overall structure of the molecule, although the signals corresponding to the deuterated tert-butyl group will be absent in the ¹H NMR spectrum. ²H (Deuterium) NMR is essential to confirm the positions of the deuterium labels.

Experimental Parameters (Hypothetical):

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆ or Methanol-d₄

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • ²H NMR:

    • Pulse Program: zg

    • Number of Scans: 64

    • Relaxation Delay: 1.0 s

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of this compound.

Experimental Parameters (Hypothetical):

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions for structural confirmation.

G cluster_analysis Analytical Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ²H) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity Result Characterized Compound Structure->Result Purity->Result

Workflow for the analytical characterization of this compound.

Biological Context: β-Adrenergic Signaling Pathway

This compound is a derivative of Colterol, a known β-adrenergic agonist. Therefore, its biological effects are presumed to be mediated through the β-adrenergic signaling pathway. This pathway plays a crucial role in regulating various physiological processes, including cardiac function, smooth muscle relaxation, and metabolism.

Mechanism of Action:

β-adrenergic agonists bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the receptor, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.

The "1-Oxo" modification on the colterol structure implies the oxidation of the benzylic alcohol to a ketone. Studies on other β-adrenergic agonists have suggested that the redox state of the molecule can influence its intrinsic activity at the receptor. The oxidation to a ketone may alter the binding affinity and efficacy of the compound compared to its parent alcohol, Colterol.

G cluster_pathway β-Adrenergic Signaling Pathway Agonist β-Adrenergic Agonist (e.g., Colterol) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response

References

In-depth Technical Guide: Biological Activity of 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current, albeit limited, understanding of 1-Oxo Colterol-d9 for researchers, scientists, and drug development professionals.

Abstract

Introduction

Colterol is a direct-acting sympathomimetic amine and a short-acting β2-adrenergic receptor agonist, historically used as a bronchodilator. 1-Oxo Colterol is a derivative of Colterol, and this compound is its stable-isotope labeled version.[1][2] Deuteration is a common practice in drug development to alter metabolic pathways, potentially improving pharmacokinetic profiles. However, without specific studies, the impact of deuteration on the biological activity of 1-Oxo Colterol remains theoretical.

Inferred Biological Activity and Mechanism of Action

Based on its structural relationship to Colterol, this compound is presumed to interact with β-adrenergic receptors. The general signaling pathway for β-adrenergic receptor activation is outlined below.

Postulated Signaling Pathway

Activation of β-adrenergic receptors by an agonist like Colterol (and presumably 1-Oxo Colterol) typically initiates a G-protein coupled receptor (GPCR) signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response. In the context of bronchodilation, this leads to the relaxation of airway smooth muscle.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Presumed Agonist) Receptor β-Adrenergic Receptor Agonist->Receptor G_Protein G Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response phosphorylates targets

Caption: Postulated β-adrenergic receptor signaling pathway for this compound.

Quantitative Data

A thorough search of scientific literature and chemical databases did not yield any specific quantitative data on the biological activity of this compound. There are no published IC50, EC50, binding affinity, or pharmacokinetic values for this deuterated compound. The table below is included as a template for future research findings.

ParameterValueUnitsAssay ConditionsReference
Receptor Binding
Ki (β1-adrenergic)Data not available
Ki (β2-adrenergic)Data not available
Functional Activity
EC50 (cAMP assay)Data not available
Pharmacokinetics
T½ (in vivo)Data not available
Cmax (in vivo)Data not available
AUC (in vivo)Data not available

Experimental Protocols

As no specific experimental studies on this compound have been published, this section outlines general methodologies that could be employed to characterize its biological activity.

Radioligand Binding Assay

This assay would be used to determine the binding affinity of this compound to β-adrenergic receptor subtypes.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare membranes expressing β-receptors step1 Incubate membranes with radioligand (e.g., ³H-CGP 12177) and varying concentrations of This compound start->step1 step2 Separate bound and free radioligand (e.g., filtration) step1->step2 step3 Quantify bound radioactivity (scintillation counting) step2->step3 end Calculate Ki from competition binding curve step3->end G cluster_workflow cAMP Functional Assay Workflow start Culture cells expressing β-adrenergic receptors step1 Treat cells with varying concentrations of This compound start->step1 step2 Lyse cells and measure intracellular cAMP levels (e.g., ELISA, HTRF) step1->step2 end Determine EC50 from dose-response curve step2->end

References

The Role of 1-Oxo Colterol-d9 in the Metabolic Investigation of Colterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol, an active β2-adrenergic receptor agonist, is the primary metabolite of the prodrug bitolterol. Understanding its metabolic fate is crucial for a comprehensive pharmacological and toxicological assessment. This technical guide explores the hypothesized metabolic pathway leading to the formation of 1-Oxo Colterol and delineates the critical role of its deuterated isotopologue, 1-Oxo Colterol-d9, as an internal standard for precise quantification in bioanalytical studies. This document provides an in-depth overview of the relevant signaling pathways, detailed experimental protocols for in vitro metabolism and bioanalysis, and a structured presentation of hypothetical quantitative data.

Introduction: Colterol and its Hypothesized Oxidative Metabolism

Colterol is a short-acting β2-adrenoreceptor agonist used in the management of bronchospasm. Its pharmacological activity is mediated through the stimulation of β2-adrenergic receptors, leading to bronchodilation. The biotransformation of Colterol is a key determinant of its pharmacokinetic profile and duration of action. While conjugation reactions are common metabolic pathways for catechols, oxidative metabolism can also occur.

One hypothesized oxidative pathway for Colterol involves the enzymatic oxidation of the secondary alcohol group to a ketone, forming 1-Oxo Colterol. This transformation would represent a Phase I metabolic reaction, potentially mediated by cytochrome P450 (CYP) enzymes in the liver. The formation of such a metabolite could alter the pharmacological activity and clearance of the parent compound.

1.1. The Role of this compound

This compound is a synthetic, stable isotope-labeled version of 1-Oxo Colterol. The nine deuterium (B1214612) atoms increase its mass without significantly altering its chemical properties. In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard. When added to a biological sample, it co-elutes with the non-labeled 1-Oxo Colterol and experiences similar extraction efficiencies and matrix effects. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling highly accurate and precise quantification.

Signaling Pathway of Colterol

As a β2-adrenergic receptor agonist, Colterol elicits its physiological effects by activating a well-characterized signaling cascade. This pathway is pivotal to its therapeutic action as a bronchodilator.

Colterol_Signaling_Pathway Colterol Colterol Beta2AR β2-Adrenergic Receptor Colterol->Beta2AR Gs_protein Gs Protein (αβγ) Beta2AR->Gs_protein activates G_alpha_GTP Gα-GTP Gs_protein->G_alpha_GTP G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_GTP->AC activates cAMP cAMP ATP ATP ATP:e->cAMP:w converts PKA Protein Kinase A (PKA) cAMP->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation leads to

Colterol's β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

3.1. In Vitro Metabolism of Colterol in Human Liver Microsomes

This protocol describes a typical experiment to investigate the formation of 1-Oxo Colterol from Colterol using human liver microsomes.

Materials:

  • Colterol

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • This compound (as internal standard)

  • Trichloroacetic acid (TCA) or other quenching agent

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add Colterol (e.g., from a stock solution in DMSO, final concentration 1-10 µM) to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C with gentle shaking. Time points for sampling can be 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: At each time point, withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard (this compound) to stop the reaction and precipitate proteins.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

In_Vitro_Metabolism_Workflow Start Start Prepare_Mixture Prepare Incubation Mixture (HLMs, Buffer, NADPH System) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Colterol Add Colterol (Initiate Reaction) Pre_Incubate->Add_Colterol Incubate Incubate at 37°C (Time Points: 0-60 min) Add_Colterol->Incubate Quench Quench Reaction (ACN + Internal Standard) Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Workflow for In Vitro Metabolism of Colterol.

3.2. LC-MS/MS Quantification of 1-Oxo Colterol

This protocol outlines a representative LC-MS/MS method for the quantification of 1-Oxo Colterol using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • 1-Oxo Colterol: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • Note: Specific m/z values would be determined experimentally.

Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the 1-Oxo Colterol to the this compound internal standard against the known concentrations of the calibration standards.

  • The concentration of 1-Oxo Colterol in the experimental samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The following tables present hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical LC-MS/MS Parameters for 1-Oxo Colterol and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Oxo Colterol224.1151.115
This compound233.2160.115

Table 2: Hypothetical Results of In Vitro Metabolism of Colterol in Human Liver Microsomes

Incubation Time (min)Colterol Concentration (µM)1-Oxo Colterol Concentration (nM)
010.00< LOQ
59.5215.3
158.6142.8
307.4578.1
605.89125.6
LOQ: Limit of Quantification

Conclusion

While the formation of 1-Oxo Colterol as a metabolite of Colterol remains a hypothesis pending direct experimental confirmation, the tools for its investigation are readily available. This compound is an indispensable tool for the accurate and precise quantification of its non-deuterated counterpart. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the oxidative metabolism of Colterol and other xenobiotics. A thorough understanding of these metabolic pathways is fundamental to the advancement of drug development and ensuring the safety and efficacy of therapeutic agents.

Commercial Suppliers and Technical Guide for 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 1-Oxo Colterol-d9, including its commercial availability, physicochemical properties, and its role within the broader context of adrenergic signaling. This document also outlines a general experimental protocol for its application and visualizes the relevant biological pathways.

Commercial Availability

This compound is a deuterated derivative of 1-Oxo Colterol, which is a metabolite of the β2-adrenergic agonist Colterol. Deuterated standards are critical for use in mass spectrometry-based quantification assays, serving as internal standards to improve accuracy and precision.

Several specialized chemical suppliers provide this compound for research purposes. Key suppliers include:

  • LGC Standards : A prominent supplier of reference materials, LGC Standards lists this compound in their catalog.[1]

  • Toronto Research Chemicals (TRC) : TRC, a brand of LGC, is a well-established source for complex organic small molecules, including a wide range of stable isotope-labeled compounds.[2][3][4][5] They offer this compound, often synthesized for specific research needs.

Physicochemical and Technical Data

While a specific certificate of analysis for this compound is not publicly available, the following table summarizes the expected quantitative data based on the information available for the non-deuterated compound and related deuterated analogs.

PropertyValueSource/Comment
Chemical Name 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl-d9)amino]ethanoneBased on the structure of 1-Oxo Colterol and d9-labeling on the tert-butyl group.
Molecular Formula C₁₂H₈D₉NO₃Derived from the structure of 1-Oxo Colterol.
Molecular Weight ~232.32 g/mol Calculated based on the atomic weights of the constituent atoms, including deuterium. The molecular weight of the non-deuterated form is 223.27 g/mol .[6]
CAS Number Not availableA specific CAS number for the d9 variant has not been identified in the search results. The CAS for 1-Oxo Colterol is 105644-17-5.[6][7]
Appearance Expected to be a solidBased on the appearance of related compounds like Colterol-d9 (Off-White to Pale Brown Solid).
Purity ≥98%Typical purity for research-grade stable isotope-labeled standards.
Isotopic Enrichment ≥99 atom % DStandard isotopic enrichment for high-quality deuterated internal standards.
Storage Conditions -20°C or -80°C, under inert atmosphere, protected from lightRecommended for long-term stability of catecholamines and deuterated compounds.[8]
Solubility Soluble in DMSO, MethanolCommon solvents for catecholamine-like compounds.

Biological Context and Signaling Pathway

1-Oxo Colterol is a metabolite of Colterol, a short-acting β2-adrenoreceptor agonist.[9] Colterol exerts its effects, such as bronchodilation, by activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[9][10] The activation of these receptors triggers a well-characterized intracellular signaling cascade.

The canonical β2-adrenergic receptor signaling pathway is initiated by the binding of an agonist, leading to a conformational change in the receptor. This facilitates the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[11][12][13][14]

Below is a diagram illustrating the β2-adrenergic receptor signaling pathway.

Beta2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Colterol) B2AR β2-Adrenergic Receptor (GPCR) Agonist->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts cAMP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate Downstream Substrates PKA->Substrate Phosphorylates Response Physiological Response (e.g., Smooth Muscle Relaxation) Substrate->Response Leads to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

This compound is primarily intended for use as an internal standard in quantitative analysis by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS). The following is a general protocol for its use.

Objective: To quantify the concentration of 1-Oxo Colterol in a biological matrix (e.g., plasma, urine) using LC-MS/MS with this compound as an internal standard.

Materials:

  • This compound (Internal Standard, IS)

  • 1-Oxo Colterol (Analyte standard for calibration curve)

  • Biological matrix (e.g., plasma, urine)

  • Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid, water)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • LC-MS/MS system

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution of the internal standard by diluting the stock solution to a final concentration appropriate for the assay (e.g., 100 ng/mL).

    • Prepare a series of calibration standards by spiking known concentrations of 1-Oxo Colterol into the blank biological matrix.

  • Sample Preparation (Extraction):

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed volume of the this compound internal standard working solution.

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Alternatively, use a more specific extraction method like SPE or LLE to remove interfering substances from the matrix.

    • Evaporate the supernatant or the extracted solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate 1-Oxo Colterol from other matrix components. A reverse-phase C18 column is often suitable.

    • Optimize the mass spectrometer settings for the detection of both 1-Oxo Colterol and this compound. This involves selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

    • Inject the prepared samples, calibration standards, and quality control samples into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the analyte (1-Oxo Colterol) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of 1-Oxo Colterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol can be visualized as follows:

Experimental_Workflow Start Start Prep_Standards Prepare Calibration Standards and Internal Standard Solution Start->Prep_Standards Sample_Prep Sample Preparation: - Add Internal Standard - Extraction (SPE or LLE) Prep_Standards->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing: - Peak Integration - Calculate Area Ratios Analysis->Data_Processing Calibration Construct Calibration Curve Data_Processing->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification End End Quantification->End

LC-MS/MS Quantification Workflow

References

An In-depth Technical Guide on the Safety and Handling of 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited for 1-Oxo Colterol-d9. A comprehensive Safety Data Sheet (SDS) for this specific compound was not found. Therefore, this guide should be used as a supplementary resource, and all laboratory work should be conducted in accordance with institutional safety protocols and after a thorough risk assessment.

Introduction

This compound is the deuterated form of 1-Oxo Colterol. 1-Oxo Colterol is a derivative of Colterol, a β-Adrenergic agonist.[1][2] Colterol is a short-acting β2-adrenoreceptor agonist, and its prodrug, bitolterol, has been used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[3][4] Given its relationship to a pharmacologically active compound, this compound and its non-deuterated form are intended for laboratory research use only.[1] It is indicated that this compound may be a controlled substance in some regions, which may necessitate additional documentation for its acquisition and use.

Chemical and Physical Properties

Limited information is available on the specific physical and chemical properties of this compound. The properties of the non-deuterated form, 1-Oxo Colterol, are summarized below. The addition of nine deuterium (B1214612) atoms will increase the molecular weight of the deuterated compound.

PropertyValueSource
Chemical Name 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone
Synonyms 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone
CAS Number 105644-17-5
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance Pale Beige Solid
Stability Air Sensitive

Hazard Identification and Precautionary Measures

A specific hazard classification for this compound is not publicly available. However, based on its intended use as a research chemical and its relation to a β-adrenergic agonist, caution should be exercised. The parent compound, Colterol, is a bioactive amine, and as such, 1-Oxo Colterol should be handled with care to avoid unintentional exposure.

General Handling Precautions for Similar Research Chemicals:

  • Wear Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.

  • Avoid Inhalation and Ingestion: Do not breathe dust or fumes. Avoid ingestion.

  • Use in a Ventilated Area: Handle the compound in a well-ventilated area, such as a chemical fume hood.

Safe Handling and Storage

Storage:

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere due to its air sensitivity.

  • Hygroscopic: The compound is noted to be hygroscopic, so it should be protected from moisture.

Handling:

  • Inert Atmosphere: Due to its air sensitivity, handling should ideally be performed in a glove box or under a stream of an inert gas like argon or nitrogen.

  • Weighing: If weighing outside of a controlled atmosphere, do so quickly and in a fume hood to minimize exposure to air and moisture.

  • Solutions: Prepare solutions in a fume hood. Use appropriate solvents and ensure compatibility.

Below is a general workflow for handling an air-sensitive and potentially hazardous research chemical like this compound.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Information (Supplier Docs, Available Data) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Remove from Cold Storage (Allow to Equilibrate to RT) E Handle Under Inert Atmosphere (if possible) D->E F Weigh Required Amount E->F G Prepare Solution F->G H Decontaminate Glassware and Surfaces G->H I Dispose of Waste in Accordance with Regulations H->I J Return Compound to Proper Storage I->J

Caption: General laboratory workflow for handling this compound.

First-Aid Measures

In the absence of a specific SDS, general first-aid measures for exposure to research chemicals should be followed.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures

In case of a spill, follow these general procedures:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area thoroughly.

Toxicity and Metabolism

There is no publicly available data on the toxicity or metabolism of this compound. As it is a derivative of Colterol, a β-adrenergic agonist, it can be hypothesized that it may have pharmacological activity. The parent compound, Colterol, acts on β2-adrenergic receptors, leading to bronchodilation. The metabolic fate of this compound is unknown. The deuterium labeling may affect its metabolic profile compared to the non-deuterated form.

Experimental Protocols

No specific experimental protocols for the use of this compound were found in the public domain. Researchers using this compound will need to develop their own protocols based on their specific research objectives. The following diagram illustrates a logical relationship for the development of an experimental protocol.

G Protocol Development Logic for this compound A Define Research Objective B Literature Review on Colterol and Analogs A->B C Determine Required Concentration and Dosage B->C D Select Appropriate Solvent/Vehicle B->D F Conduct Pilot Experiments C->F D->F E Develop Analytical Method for Detection/Quantification E->F G Validate and Finalize Protocol F->G

Caption: Logical flow for developing an experimental protocol.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.

Conclusion

This compound is a research chemical for which detailed safety and handling information is scarce. Based on the available data, it should be treated as a potentially hazardous and air-sensitive compound. All handling should be performed by trained personnel in a controlled laboratory setting, with appropriate protective measures in place. A thorough risk assessment should be conducted before any experimental work is initiated.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Colterol Using 1-Oxo Colterol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Colterol in biological matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, 1-Oxo Colterol-d9, is employed. The protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

Introduction

Colterol is a short-acting β2-adrenergic receptor agonist used in the management of bronchospasm. Accurate quantification of Colterol in biological fluids is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1] 1-Oxo Colterol is a derivative of Colterol, and its deuterated form, this compound, serves as an ideal internal standard due to its similar chemical properties and distinct mass-to-charge ratio.[2] This document provides a comprehensive protocol for the analysis of Colterol using this compound in an LC-MS/MS workflow.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of Colterol and the internal standard from plasma samples.

Reagents:

  • Human Plasma (K2EDTA)

  • Colterol Standard

  • This compound Internal Standard (IS)

  • Methanol (LC-MS Grade)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • 0.1% Formic Acid in Water (v/v)

  • 0.1% Formic Acid in Methanol (v/v)

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (95:5 0.1% Formic Acid in Water: 0.1% Formic Acid in Methanol).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

System: Waters ACQUITY UPLC I-Class Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Methanol Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

Time (min) %A %B
0.0 95 5
2.0 5 95
2.5 5 95
2.6 95 5

| 3.5 | 95 | 5 |

Mass Spectrometry

System: SCIEX QTRAP 6500+ Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM) Curtain Gas (CUR): 35 psi Collision Gas (CAD): Medium IonSpray Voltage (IS): 5500 V Temperature (TEM): 550°C Ion Source Gas 1 (GS1): 55 psi Ion Source Gas 2 (GS2): 60 psi

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) CXP (V)
Colterol 212.2 137.1 45 25 10

| this compound (IS) | 233.3 | 146.1 | 50 | 28 | 12 |

Quantitative Data Summary

The LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Accuracy (% Recovery) 93.5% - 104.2%
Matrix Effect Minimal

Visualizations

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Analyte_Peak Colterol Peak Area Data_Processing->Analyte_Peak IS_Peak This compound Peak Area Data_Processing->IS_Peak Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Determine Colterol Concentration Calibration_Curve->Concentration

References

Application Notes and Protocols: 1-Oxo Colterol-d9 for Urine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 1-Oxo Colterol-d9 as an internal standard in the quantitative analysis of 1-Oxo Colterol or its parent compound, Colterol, in human urine samples. The methodology is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures for the analysis of β-adrenergic agonists in biological matrices.

Introduction

1-Oxo Colterol is a metabolite of Colterol, a β-adrenergic agonist. For accurate quantification of these compounds in complex biological matrices such as urine, the use of a stable isotope-labeled internal standard is crucial to correct for variability during sample preparation and analysis. This compound, a deuterated analog of 1-Oxo Colterol, serves as an ideal internal standard due to its similar chemical and physical properties to the unlabeled analyte. It co-elutes with the analyte of interest and experiences similar ionization effects, thus compensating for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

This section details a representative experimental protocol for the analysis of 1-Oxo Colterol in urine using this compound as an internal standard.

1. Materials and Reagents

  • 1-Oxo Colterol analytical standard

  • This compound internal standard

  • Deionized water (18 MΩ·cm)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Phosphate (B84403) buffer (pH 7)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation

A multi-step process involving enzymatic hydrolysis, solid-phase extraction, and reconstitution is recommended for urine sample preparation.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample in a polypropylene (B1209903) tube, add 10 µL of a 1 µg/mL solution of this compound (internal standard).

    • Add 500 µL of phosphate buffer (pH 7).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Vortex the mixture and incubate at 50°C for 2 hours to deconjugate glucuronide and sulfate (B86663) metabolites.

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for both 1-Oxo Colterol and this compound need to be determined by infusing the individual standards into the mass spectrometer. The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

Data Presentation

The following table summarizes typical quantitative performance parameters for a validated LC-MS/MS method for the analysis of a small molecule like 1-Oxo Colterol in urine using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and method optimization.

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimized by the use of a co-eluting internal standard

Visualizations

Caption: General workflow for urine sample analysis using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample add_is Add this compound (Internal Standard) urine->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Principle of quantification using a deuterated internal standard in mass spectrometry.

G cluster_sample Sample Processing cluster_ms Mass Spectrometry Detection cluster_quant Quantification analyte Analyte (1-Oxo Colterol) mix Analyte + IS in Urine analyte->mix is Internal Standard (this compound) is->mix extraction Extraction & Cleanup mix->extraction ms Mass Spectrometer extraction->ms analyte_signal Analyte Signal (m/z) ms->analyte_signal is_signal IS Signal (m/z + 9) ms->is_signal ratio Calculate Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Application Note: High-Throughput Analysis of 1-Oxo Colterol-d9 in Human Plasma using Automated Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oxo Colterol-d9 is the deuterated stable isotope-labeled internal standard for 1-Oxo Colterol, a metabolite of the short-acting β2-adrenergic receptor agonist, Colterol. Accurate and precise quantification of therapeutic compounds and their metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This application note details a robust and reproducible method for the extraction and analysis of this compound from human plasma samples. The described protocol utilizes a solid-phase extraction (SPE) workflow, which offers significant advantages over traditional liquid-liquid extraction (LLE) methods, including reduced sample handling time, decreased solvent consumption, and improved extract cleanliness.[1][2] The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for confident quantification.

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from human plasma.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • This compound certified reference standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (99%)

  • Deionized water (18.2 MΩ·cm)

  • SPE cartridges (e.g., C8 or a hydrophilic-lipophilic balance (HLB) sorbent)[3]

  • Centrifuge

  • SPE manifold or automated SPE system

  • Nitrogen evaporator

  • LC-MS/MS system

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

  • Plasma Sample Pre-treatment:

    • Thaw frozen human plasma samples to room temperature.

    • Vortex the plasma samples for 10 seconds to ensure homogeneity.

    • Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.

    • In a clean microcentrifuge tube, aliquot 200 µL of the supernatant.

    • Add 20 µL of the internal standard working solution (this compound in 50% methanol).

    • Add 200 µL of 2% formic acid in water to the plasma and vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample (420 µL) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[3]

    • Dry the cartridge under a high vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte of interest by passing 1 mL of methanol through the cartridge.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the hypothetical quantitative performance data for the described SPE-LC-MS/MS method for this compound in human plasma.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL
Mean Extraction Recovery (%) 92.5%
Matrix Effect (%) 98.2% (CV < 5%)
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%Bias) ± 8%
Inter-day Accuracy (%Bias) ± 10%

Note: The data presented in this table is for illustrative purposes and represents typical performance characteristics for a robust bioanalytical method. Actual results may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from human plasma.

G cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Post-Extraction plasma Plasma Sample spike Spike with Internal Standard plasma->spike acidify Acidify and Vortex spike->acidify condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis

SPE Workflow for this compound
Hypothetical Signaling Pathway

The parent compound, Colterol, is a β2-adrenergic receptor agonist. The following diagram illustrates a simplified, hypothetical signaling pathway initiated by the binding of a β2-agonist to its receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor β2-Adrenergic Receptor g_protein G Protein Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp pka PKA Activation camp->pka response Cellular Response (e.g., smooth muscle relaxation) pka->response agonist 1-Oxo Colterol (Agonist) agonist->receptor

Hypothetical β2-Adrenergic Signaling

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 1-Oxo Colterol in Human Plasma Using 1-Oxo Colterol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note describes a robust and validated method for the quantitative analysis of 1-Oxo Colterol in human plasma. The method utilizes a simple protein precipitation extraction followed by rapid and sensitive analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, 1-Oxo Colterol-d9, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3][4] The method was validated according to established bioanalytical method validation guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and recovery. The described protocol is suitable for pharmacokinetic studies and other clinical research applications involving 1-Oxo Colterol.

Introduction

1-Oxo Colterol is a derivative of the β-adrenergic agonist, Colterol.[5] As with many pharmaceutical compounds, a sensitive and reliable analytical method is crucial for determining its concentration in biological matrices to understand its pharmacokinetics and pharmacodynamics. Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for potential variability.

This application note provides a detailed protocol for the quantification of 1-Oxo Colterol in human plasma using this compound as an internal standard. The method is highly selective and sensitive, making it suitable for a range of research and drug development applications.

Experimental

Materials and Reagents
  • 1-Oxo Colterol (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Instrumentation
  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Chromatographic and Mass Spectrometric Conditions

Table 1: HPLC Parameters

ParameterValue
ColumnC18 Reverse-Phase (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
IonSpray Voltage5500 V
Temperature500°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi
MRM TransitionsSee Table 3

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
1-Oxo Colterol224.3151.17025
This compound233.3160.17025

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Oxo Colterol and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the 1-Oxo Colterol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 5 µL into the HPLC-MS/MS system.

Method Validation Results

The method was validated for linearity, accuracy, precision, selectivity, matrix effect, and recovery.

Table 4: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression Model
1-Oxo Colterol1 - 1000Linear, 1/x² weighting>0.995

Table 5: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
Low QC32.9197.06.2
Mid QC100102.3102.34.1
High QC800789.698.73.5

Table 6: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC85.286.10.950.99
High QC87.586.90.981.01

Diagrams

G cluster_workflow Experimental Workflow sample Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) sample->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject into HPLC-MS/MS (5 µL) supernatant->inject

Caption: A schematic of the sample preparation workflow.

G cluster_pathway General β-Adrenergic Signaling Pathway ligand β-Agonist (e.g., Colterol) receptor β-Adrenergic Receptor ligand->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., smooth muscle relaxation) pka->response phosphorylates targets leading to

Caption: Overview of the β-adrenergic signaling cascade.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantification of 1-Oxo Colterol in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This validated method is well-suited for pharmacokinetic and other clinical studies requiring the measurement of 1-Oxo Colterol concentrations in biological samples.

References

Application Note: Quantitative Analysis of 1-Oxo Colterol in Biological Matrices using 1-Oxo Colterol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Oxo Colterol is a derivative of Colterol, a β2-adrenergic agonist.[1] Accurate quantification of such small molecules in complex biological samples is crucial for pharmacokinetic studies, drug metabolism research, and targeted proteomics/metabolomics. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects.[2] This application note describes a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 1-Oxo Colterol in human plasma, utilizing 1-Oxo Colterol-d9 as an internal standard.

Principle

A known concentration of the deuterated internal standard, this compound, is spiked into the plasma samples containing the analyte, 1-Oxo Colterol.[2] Due to their similar physicochemical properties, the analyte and the internal standard co-elute during liquid chromatography. However, they are distinguishable by the mass spectrometer due to their mass-to-charge ratio (m/z) difference. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification of 1-Oxo Colterol can be achieved.[2]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spike Spike with this compound plasma->spike ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify 1-Oxo Colterol calibration_curve->quantification

Workflow for the quantification of 1-Oxo Colterol.

Materials and Methods

Reagents and Materials

  • 1-Oxo Colterol (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Table 1: Hypothetical LC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Hypothetical MS/MS Parameters (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Oxo Colterol 224.1151.115
This compound 233.2160.115

Protocol

  • Preparation of Standard Solutions:

    • Prepare stock solutions of 1-Oxo Colterol and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of 1-Oxo Colterol by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the 100 ng/mL internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • Data Analysis:

    • Integrate the peak areas for both 1-Oxo Colterol and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the 1-Oxo Colterol standards.

    • Determine the concentration of 1-Oxo Colterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Hypothetical Results and Discussion

The described method is expected to provide excellent linearity, accuracy, and precision for the quantification of 1-Oxo Colterol in human plasma. The use of this compound as an internal standard ensures reliable quantification by compensating for any sample loss during preparation and instrumental variability.

Table 3: Hypothetical Method Validation Data

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery 85-105%

Signaling Pathway Context

While 1-Oxo Colterol is a derivative of the β2-adrenergic agonist Colterol, its specific biological activity and interaction with signaling pathways are not extensively documented in publicly available literature. Colterol itself acts on β2-adrenergic receptors, which are G-protein coupled receptors that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is fundamental in smooth muscle relaxation, particularly in the bronchioles. The quantification of Colterol and its metabolites like 1-Oxo Colterol is essential for understanding its pharmacodynamics and therapeutic effects.

G cluster_pathway β2-Adrenergic Receptor Signaling Colterol Colterol Receptor β2-Adrenergic Receptor Colterol->Receptor binds G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets leading to

Simplified β2-adrenergic signaling pathway.

This application note provides a framework for a robust and reliable LC-MS/MS method for the quantification of 1-Oxo Colterol in human plasma using its deuterated analog, this compound, as an internal standard. This methodology is applicable to pharmacokinetic, drug metabolism, and targeted quantitative proteomics/metabolomics studies.

Disclaimer: This is a hypothetical application note based on established analytical principles. The specific parameters and results presented are for illustrative purposes and would require experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-Oxo Colterol-d9 to overcome matrix effects in quantitative LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my results?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in overcoming matrix effects?

A2: A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., deuterium (B1214612) in this compound).[3] Because it is chemically almost identical to the analyte (Colterol or its 1-Oxo metabolite), it co-elutes during chromatography and experiences the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q3: My analyte signal is low even with this compound. What are the potential issues?

A3: While this compound is designed to compensate for matrix effects, several factors can still lead to a low analyte signal. These include:

  • Suboptimal extraction recovery: The analyte and internal standard may not be efficiently extracted from the sample matrix.

  • Poor ionization efficiency: The mass spectrometer source conditions may not be optimal for the analyte.

  • Significant ion suppression: In cases of severe matrix effects, even a SIL-IS may not be able to fully compensate.

  • Analyte degradation: The analyte may be unstable under the sample preparation or storage conditions.

Q4: I am observing a chromatographic peak for my analyte, but not for this compound. What should I do?

A4: This situation suggests a problem with the internal standard itself or its addition to the sample. Check the following:

  • Internal standard solution: Verify the concentration and integrity of your this compound stock and working solutions.

  • Sample preparation procedure: Ensure that the internal standard is being added correctly and at the appropriate stage of the sample preparation process.

  • Mass spectrometer settings: Confirm that the mass spectrometer is set to monitor the correct mass transition for this compound.

Troubleshooting Guides

Issue 1: Poor Precision and Accuracy in Quality Control (QC) Samples

Potential Cause: Inadequate compensation for matrix effects by this compound.

Troubleshooting Steps:

  • Verify Co-elution:

    • Action: Carefully examine the chromatograms of the analyte and this compound.

    • Expected Outcome: The retention times should be nearly identical. A slight shift due to the deuterium isotope effect is possible, but they should elute within the same chromatographic window.

  • Assess Matrix Effects:

    • Action: Perform a post-extraction addition experiment to quantify the matrix effect.

    • Expected Outcome: The analyte/internal standard response ratio should be consistent across different lots of the biological matrix. A high coefficient of variation (>15%) indicates significant and variable matrix effects that are not being fully compensated.

  • Optimize Sample Preparation:

    • Action: Employ more rigorous sample preparation techniques to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Expected Outcome: A cleaner sample extract will reduce the impact of matrix effects.

Issue 2: Low Recovery of Analyte and/or this compound

Potential Cause: Suboptimal extraction conditions.

Troubleshooting Steps:

  • Evaluate Extraction Solvent:

    • Action: Test different organic solvents or solvent mixtures for the extraction.

    • Expected Outcome: The chosen solvent should provide high and consistent recovery for both the analyte and this compound.

  • Optimize pH:

    • Action: Adjust the pH of the sample matrix before extraction to improve the partitioning of the analyte and internal standard into the organic phase.

    • Expected Outcome: Optimal pH will maximize the extraction efficiency.

  • Refine SPE Protocol (if applicable):

    • Action: Optimize the SPE sorbent, wash steps, and elution solvent.

    • Expected Outcome: A well-developed SPE method will result in high recovery and a clean extract.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect and Recovery

This protocol allows for the quantitative assessment of matrix effect and recovery for the analysis of Colterol using this compound as an internal standard.

1. Preparation of Sample Sets:

  • Set A (Neat Solution): Spike Colterol and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., medium QC level).

  • Set B (Post-extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma, urine). Spike Colterol and this compound into the extracted matrix at the same concentration as Set A.

  • Set C (Pre-extraction Spike): Spike Colterol and this compound into the six different lots of blank biological matrix before the extraction process.

2. Sample Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Calculation:

  • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

  • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

  • Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100

Acceptance Criteria: The coefficient of variation (%CV) of the internal standard-normalized matrix factor across the different lots of the matrix should be ≤15%.

Protocol 2: Bioanalytical Method for Colterol in Human Plasma

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Colterol: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion + 9] -> [Product ion + 9]

Quantitative Data Summary

The following tables present representative data for a validation experiment using this compound to overcome matrix effects in the analysis of Colterol in human plasma.

Table 1: Recovery of Colterol and this compound

Concentration LevelColterol Recovery (%)This compound Recovery (%)%CV
Low QC (1 ng/mL)88.589.24.2
Medium QC (50 ng/mL)91.290.83.1
High QC (400 ng/mL)90.191.52.8

Table 2: Matrix Effect of Colterol with and without this compound

Matrix LotColterol Response (without IS)Colterol/1-Oxo Colterol-d9 RatioMatrix Effect (%)
Lot 178,9450.9898
Lot 272,3410.9595
Lot 385,1121.02102
Lot 475,6320.9797
Lot 581,0561.01101
Lot 677,4230.9999
Mean 78,418 0.99 99
%CV 6.2 2.5 2.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for bioanalysis using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm colterol Colterol b2ar β2-Adrenergic Receptor colterol->b2ar Binds to g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., bronchodilation) pka->response Phosphorylates targets leading to

Caption: Simplified β2-adrenergic signaling pathway for Colterol.

References

dealing with isotopic exchange in 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 1-Oxo Colterol-d9, with a specific focus on preventing and troubleshooting isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is the deuterated analog of 1-Oxo Colterol, a derivative of the β-adrenergic agonist Colterol.[1] It is primarily used as an internal standard in quantitative bioanalysis by mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) assays.[2] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and physical properties.[3]

Q2: What is isotopic exchange, and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or matrix.[4][5] This process, also known as back-exchange, is a significant concern because it alters the mass of the internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can cause an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.

Q3: Which deuterium atoms on the this compound molecule are most susceptible to exchange?

Based on the structure of 1-Oxo Colterol, the deuterium atoms most susceptible to exchange in this compound would be those on the hydroxyl (-OH) and amine (-NH) groups, as these are labile protons that readily exchange with protons in the solvent. Additionally, deuterium atoms on the carbon adjacent to the carbonyl group (alpha-carbon) can be prone to exchange under certain pH conditions due to keto-enol tautomerism.

Q4: What factors can promote isotopic exchange in this compound?

Several factors can influence the rate of isotopic exchange:

  • pH: Acidic or basic conditions can catalyze H/D exchange. The minimum rate of exchange for many compounds is typically observed around pH 2.5-3.0.

  • Temperature: Higher temperatures accelerate the rate of exchange. Storing and processing samples at low temperatures is a common strategy to minimize this effect.

  • Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are generally preferred for long-term storage.

  • MS Source Conditions: High temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange.

Troubleshooting Guide

Issue 1: Decreasing peak area of this compound over time in prepared samples.

  • Possible Cause: Isotopic exchange is occurring in the sample matrix or solvent, leading to a loss of the deuterated signal.

  • Troubleshooting Steps:

    • Review Storage and Handling:

      • Solvent: Are you using protic solvents (water, methanol) for storing stock or working solutions? If so, consider switching to an aprotic solvent like acetonitrile if solubility permits.

      • Temperature: At what temperature are your samples and standards stored? Lowering the storage temperature can slow down the exchange rate.

    • Conduct a Stability Study:

      • Prepare a solution of this compound in your typical sample diluent and mobile phase.

      • Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the same conditions as your study samples (e.g., in the autosampler).

      • Monitor the peak area of this compound and look for any increase in the peak corresponding to the unlabeled 1-Oxo Colterol.

    • Optimize pH:

      • If your sample preparation or mobile phase involves acidic or basic conditions, investigate if a more neutral pH can be used without compromising the assay performance. The rate of exchange is highly pH-dependent.

Issue 2: Inaccurate and imprecise quantitative results.

  • Possible Cause: Differential isotopic exchange between calibrators, quality controls, and unknown samples, or a lack of co-elution between the analyte and the internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution:

      • Overlay the chromatograms of 1-Oxo Colterol and this compound. A slight separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.

    • Standardize Sample Preparation:

      • Ensure that all samples (calibrators, QCs, and unknowns) are processed for the same duration and under identical temperature conditions to ensure a consistent rate of exchange.

    • Assess Matrix Effects:

      • Perform a post-extraction addition experiment to evaluate if the matrix is influencing the ionization of the analyte and internal standard differently.

Issue 3: Appearance of a significant peak at the mass of the unlabeled analyte in the this compound solution.

  • Possible Cause: This could be due to either isotopic impurity in the deuterated standard or significant back-exchange.

  • Troubleshooting Steps:

    • Check Certificate of Analysis (CoA):

      • Review the CoA for the isotopic purity of the this compound. High isotopic enrichment (≥98%) is essential for accurate results.

    • Perform a Purity Check:

      • Prepare a fresh solution of this compound in an aprotic solvent and analyze it by LC-MS/MS. Monitor the mass transition for the unlabeled analyte. The response should be minimal.

    • Investigate Back-Exchange:

      • If the purity is confirmed to be high, the presence of the unlabeled analyte is likely due to back-exchange. Follow the steps outlined in "Issue 1" to identify and mitigate the cause.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Various Temperatures

SolventTemperature (°C)Time (hours)% Remaining this compound
Acetonitrile42499.5
Acetonitrile252498.8
50:50 Acetonitrile:Water (pH 7)42495.2
50:50 Acetonitrile:Water (pH 7)252489.7
50:50 Acetonitrile:Water (pH 3)42498.1
50:50 Acetonitrile:Water (pH 3)252496.5
50:50 Acetonitrile:Water (pH 9)42492.3
50:50 Acetonitrile:Water (pH 9)252485.1

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Deuterium Exchange Stability Study

Objective: To assess the stability of this compound in a given solvent or matrix over time.

Materials:

  • This compound stock solution

  • Test solvent/matrix (e.g., mobile phase, extracted blank plasma)

  • LC-MS/MS system

Methodology:

  • Prepare a working solution of this compound in the test solvent/matrix at the concentration used in the assay.

  • Divide the solution into several aliquots in autosampler vials.

  • Immediately analyze one aliquot to establish the baseline (T=0) response.

  • Store the remaining aliquots under the desired experimental conditions (e.g., in the autosampler at a specific temperature).

  • Inject aliquots onto the LC-MS/MS system at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Monitor the peak areas of both this compound and the corresponding unlabeled 1-Oxo Colterol.

  • Calculate the percentage of this compound remaining at each time point relative to T=0.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Collection Sample Collection Addition of this compound (IS) Addition of this compound (IS) Sample Collection->Addition of this compound (IS) Sample Extraction Sample Extraction Addition of this compound (IS)->Sample Extraction Evaporation & Reconstitution Evaporation & Reconstitution Sample Extraction->Evaporation & Reconstitution Potential for exchange during evaporation (heat) and in reconstitution solvent LC Injection LC Injection Evaporation & Reconstitution->LC Injection Chromatographic Separation Chromatographic Separation LC Injection->Chromatographic Separation Potential for exchange in mobile phase MS Detection MS Detection Chromatographic Separation->MS Detection

Caption: Experimental workflow highlighting potential isotopic exchange points.

G Start Start Inaccurate Results Inaccurate Results Start->Inaccurate Results Check IS Purity Check IS Purity Inaccurate Results->Check IS Purity Purity OK? Purity OK? Check IS Purity->Purity OK? Assess Back-Exchange Assess Back-Exchange Purity OK?->Assess Back-Exchange Yes Contact Supplier Contact Supplier Purity OK?->Contact Supplier No Exchange Confirmed? Exchange Confirmed? Assess Back-Exchange->Exchange Confirmed? Optimize Conditions Optimize Conditions Exchange Confirmed?->Optimize Conditions Yes Re-validate Assay Re-validate Assay Exchange Confirmed?->Re-validate Assay No Optimize Conditions->Re-validate Assay End End Re-validate Assay->End

Caption: Troubleshooting workflow for isotopic exchange issues.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oxo Colterol-d9 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound?

A1: 1-Oxo Colterol is a derivative of the β-adrenergic agonist Colterol. The non-deuterated form has a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of approximately 223.27 g/mol . For this compound, the exact mass will be higher depending on the number and location of the deuterium (B1214612) atoms. It is crucial to confirm the exact mass from the certificate of analysis provided by the supplier.

Q2: What are typical starting parameters for precursor and product ion selection for this compound in positive ion mode?

A2: As a starting point, the protonated molecule [M+H]⁺ should be selected as the precursor ion. For this compound, this would be approximately 233.3 m/z (223.27 + 9.06 + 1.01). The product ions will result from fragmentation of the precursor ion. Based on the structure of similar catecholamine-like compounds, common fragmentation patterns involve the loss of water and cleavage of the side chain. The table below provides a theoretical starting point for method development.

Table 1: Theoretical Starting Multiple Reaction Monitoring (MRM) Parameters for 1-Oxo Colterol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Neutral Loss
1-Oxo Colterol224.3151.1C₄H₉N
1-Oxo Colterol224.3134.1C₄H₉N + NH₃
This compound233.3160.1C₄D₉N
This compound233.3140.1C₄D₉N + ND₃

Note: These are theoretical values and must be confirmed experimentally by infusing a standard solution of this compound into the mass spectrometer.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal for this compound

Low signal intensity is a common issue that can arise from several factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Verify Standard Integrity: Ensure the this compound standard has been stored correctly to prevent degradation. Improper storage, such as exposure to light or elevated temperatures, can compromise the standard.

  • Optimize Ion Source Parameters: The efficiency of ion generation is critical. Systematically optimize parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature.

  • Optimize Compound-Specific Parameters: The declustering potential (DP) and collision energy (CE) are crucial for maximizing the signal of the precursor and product ions, respectively.

    • Declustering Potential (DP): This voltage prevents the formation of solvent clusters around the ion of interest as it enters the mass spectrometer.[1] An optimized DP will maximize the precursor ion signal without causing premature fragmentation.

    • Collision Energy (CE): This potential accelerates the precursor ion into the collision cell to induce fragmentation. Optimizing the CE is critical for maximizing the signal of the desired product ion.

Experimental Protocol: Optimization of DP and CE via Infusion

This protocol outlines a systematic approach to determine the optimal DP and CE values for a given MRM transition.

  • Prepare a Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable signal.

  • Infuse the Standard: Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Optimize Declustering Potential (DP):

    • Set the mass spectrometer to monitor the precursor ion of this compound.

    • Vary the DP across a range of values (e.g., 20-150 V in 5 V increments).

    • Record the precursor ion intensity at each DP value.

    • Plot the intensity versus DP and select the voltage that provides the maximum signal.

  • Optimize Collision Energy (CE):

    • Set the mass spectrometer to monitor the desired MRM transition (precursor -> product).

    • Set the DP to the optimized value determined in the previous step.

    • Vary the CE across a range of values (e.g., 10-60 eV in 2 eV increments).

    • Record the product ion intensity at each CE value.

    • Plot the intensity versus CE and select the voltage that provides the maximum signal for the specific product ion.

  • Repeat for Each Transition: Repeat this process for all MRM transitions for both the analyte and the internal standard.

OptimizationWorkflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_dp DP Optimization cluster_ce CE Optimization prep_std Prepare Standard Solution infuse Infuse into MS prep_std->infuse monitor_precursor Monitor Precursor Ion infuse->monitor_precursor vary_dp Vary Declustering Potential monitor_precursor->vary_dp plot_dp Plot Intensity vs. DP vary_dp->plot_dp select_dp Select Optimal DP plot_dp->select_dp monitor_mrm Monitor MRM Transition select_dp->monitor_mrm vary_ce Vary Collision Energy monitor_mrm->vary_ce plot_ce Plot Intensity vs. CE vary_ce->plot_ce select_ce Select Optimal CE plot_ce->select_ce HD_Exchange_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation cluster_results Results prep_A Set A: Spike IS in Solvent incubate Incubate both sets under identical conditions prep_A->incubate prep_B Set B: Spike IS in Blank Matrix prep_B->incubate analyze Analyze by LC-MS/MS incubate->analyze compare Compare non-deuterated analyte peak area in Set A vs. Set B analyze->compare no_exchange No significant increase: Minimal H/D exchange compare->no_exchange Area(B) ≈ Area(A) exchange Significant increase: H/D exchange is occurring compare->exchange Area(B) >> Area(A)

References

troubleshooting poor recovery of 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of 1-Oxo Colterol-d9 during analytical experiments. These resources are designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

1-Oxo Colterol is a derivative of Colterol, a β-Adrenergic agonist.[1] The deuterated form, this compound, is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of the non-deuterated analyte.

Q2: What are the common causes of poor recovery for a deuterated internal standard like this compound?

Poor recovery of this compound can stem from several factors, which can be broadly categorized as:

  • Analyte Instability: 1-Oxo Colterol is known to be air-sensitive, which can lead to degradation during sample handling and processing.[1]

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: Inefficient extraction from the sample matrix is a frequent cause of low recovery.[2][3] This can be due to improper sorbent selection, incorrect solvent choices for loading, washing, or elution, or an unoptimized pH.[3][4][5][6]

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement and, consequently, the appearance of poor recovery.[7][8][9][10][11]

  • Issues with the Deuterated Standard Itself: Problems such as isotopic exchange (loss of deuterium (B1214612) atoms) can occur under certain conditions.[12][13] Additionally, there can be differences in the extraction efficiency between the deuterated standard and the native analyte.[12][14]

Q3: How can I determine if the poor recovery is due to extraction inefficiency or matrix effects?

A post-extraction spike experiment is a standard method to differentiate between these two issues.[2] By comparing the signal of the internal standard spiked into the matrix before and after the extraction process, you can quantify both the recovery and the extent of matrix effects.

Q4: My recovery is inconsistent across different sample lots. What is the likely cause?

Inconsistent recovery across different batches of samples often points towards variability in the sample matrix.[11] This can lead to differential matrix effects from one sample to another. Inconsistent sample preparation techniques, especially if performed manually, can also contribute to this variability.[2]

Troubleshooting Guides

Issue 1: Low or No Signal from this compound

This is a critical issue that needs to be addressed systematically. The following flowchart outlines a logical troubleshooting workflow.

A Start: Poor/No IS Recovery B Check Instrument Performance - Is the MS tuned and calibrated? - Any leaks or blockages? A->B C Prepare a Fresh Standard - Verify solvent compatibility and concentration. - Analyze directly (bypass extraction). B->C D Signal OK? C->D E Troubleshoot Instrument - Clean ion source, check for leaks, etc. D->E No F Investigate Sample Preparation - Focus on SPE and potential degradation. D->F Yes

Caption: Troubleshooting workflow for low or no internal standard signal.

Issue 2: Consistently Low Recovery After Solid-Phase Extraction (SPE)

If you have determined that the issue lies within your SPE protocol, the following guide can help you optimize the procedure for better recovery.

Table 1: Troubleshooting Poor SPE Recovery

Potential Cause Troubleshooting Steps
Improper Sorbent Choice The choice of SPE sorbent is critical and depends on the properties of the analyte and the matrix.[3][4] For a polar compound like 1-Oxo Colterol, a polar-functionalized sorbent or a mixed-mode cation exchange sorbent might be appropriate.[4][15]
Suboptimal Sample Pretreatment The sample's pH and solvent composition must be optimized to ensure the analyte is retained on the sorbent.[4] For ion-exchange SPE, adjust the sample pH to ensure the analyte is charged.[3] If the sample is in a solvent that is too strong, dilute it with a weaker solvent.[5][6]
Incorrect Conditioning/Equilibration Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample matrix to maximize retention.[5][6] Do not let the sorbent dry out between steps.[5]
Inefficient Washing The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.[2] Experiment with different solvent strengths and compositions.
Incomplete Elution The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.[2] For polar compounds, polar solvents like methanol (B129727) or acetonitrile (B52724) are good starting points.[16] Consider using a smaller volume of a stronger solvent or performing multiple elutions.
High Flow Rate A flow rate that is too high during sample loading or elution can lead to incomplete interaction with the sorbent and thus, poor recovery.[5] Try reducing the flow rate.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Differentiating Matrix Effects and Recovery

Objective: To quantify the absolute recovery of this compound from the sample matrix and to assess the degree of ion suppression or enhancement caused by the matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase solvent at a known concentration.

    • Set B (Pre-Extraction Spike): Take a blank matrix sample and spike it with this compound at the same concentration as Set A before the SPE process. Process this sample through the entire extraction procedure.

    • Set C (Post-Extraction Spike): Process a blank matrix sample through the entire SPE procedure. Spike the resulting extract with this compound at the same concentration as Set A after the extraction is complete.

  • Analyze all three sets of samples using your established LC-MS method.

  • Calculate the Recovery and Matrix Effect using the following formulas:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100

Interpreting the Results:

  • A low recovery percentage indicates that the analyte is being lost during the extraction process.

  • A matrix effect percentage significantly different from zero indicates the presence of ion suppression (negative value) or enhancement (positive value).[8]

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Calculation A Set A: IS in Solvent I LC-MS Analysis A->I B Set B: IS in Blank Matrix D SPE B->D C Set C: Blank Matrix E SPE C->E H LC-MS Analysis D->H G Spike IS E->G F LC-MS Analysis G->H J Calculate Recovery (B vs C) H->J K Calculate Matrix Effect (C vs A) H->K I->K

Caption: Workflow for the post-extraction spike experiment.

Protocol 2: Optimizing SPE Elution Solvent

Objective: To determine the most effective solvent for eluting this compound from the SPE sorbent.

Methodology:

  • Prepare multiple spiked samples: Spike several identical blank matrix samples with a known concentration of this compound and process them through the loading and washing steps of your SPE protocol.

  • Elute with different solvents: Elute each cartridge with a different solvent or solvent mixture of varying polarity and strength. Good starting points for a polar compound would be methanol, acetonitrile, and mixtures of these with water or a small amount of acid or base to modify the pH.[16]

  • Analyze the eluates: Analyze each eluate by LC-MS to determine the amount of this compound recovered.

  • Compare the results: Create a table to compare the recovery for each elution solvent to identify the optimal one.

Table 2: Example Data for SPE Elution Solvent Optimization

Elution Solvent Peak Area of this compound Calculated Recovery (%)
100% Methanol1,200,00075%
100% Acetonitrile950,00060%
95:5 Methanol:Water + 0.1% Formic Acid1,550,00097%
95:5 Acetonitrile:Water + 0.1% Formic Acid1,350,00085%

This structured approach to troubleshooting will help you systematically identify the root cause of poor recovery and effectively optimize your analytical method for reliable and accurate quantification of 1-Oxo Colterol.

References

stability issues of 1-Oxo Colterol-d9 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues of 1-Oxo Colterol-d9 in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

The primary cause of instability for this compound in solution is the oxidation of its 3,4-dihydroxyphenyl (catechol) moiety. This catechol group is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, and light, or at alkaline pH. This oxidative degradation can lead to the formation of colored byproducts, which may interfere with experimental results.[1][2]

Q2: What are the typical signs of this compound degradation in my solution?

Degradation of this compound can be identified by several observable changes:

  • Color Change: A key indicator of catechol oxidation is the appearance of a pink to brown color in the solution.[3]

  • pH Shift: The degradation process can alter the pH of the solution.

  • Precipitate Formation: In some cases, degradation products may be less soluble and form a precipitate.

  • Changes in Analytical Signal: When analyzed by techniques like HPLC, degradation will manifest as a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks.

Q3: How can I prevent the degradation of my this compound solution?

To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the solution at an acidic pH (ideally between 2.0 and 3.0) to ensure stability.[4]

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can help to stabilize catecholamine solutions.[3]

  • Use of Chelating Agents: To inactivate metal ions that can catalyze oxidation, consider adding a chelating agent like EDTA.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For maximum stability, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Low Temperature Storage: Store solutions at low temperatures (refrigerated or frozen) to slow down the rate of degradation.

Q4: What are the recommended storage conditions for this compound solutions?

For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, provided other stabilizing measures are in place.

  • pH: The solution should be acidified to a pH of 2.0-3.0.

  • Container: Use amber glass vials to protect from light.

  • Atmosphere: If possible, purge the vial headspace with an inert gas before sealing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: My this compound solution has turned a pinkish-brown color. Can I still use it?

A color change indicates that oxidative degradation has occurred. The presence of degradation products can interfere with your experiment by altering the effective concentration of the active compound and potentially introducing confounding biological or chemical activities. It is strongly recommended to prepare a fresh solution.

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram.

The appearance of extra peaks is a common sign of degradation. To troubleshoot this, you can perform a forced degradation study to identify the potential degradation products.

Troubleshooting Steps:

  • Review your solution preparation and storage: Ensure that all the recommended preventative measures (pH, light protection, temperature, etc.) were followed.

  • Perform a forced degradation study: Expose a sample of your this compound solution to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally induce degradation. Analyze these stressed samples by HPLC to see if the retention times of the degradation products match the unexpected peaks in your experimental samples.

  • Optimize your HPLC method: Ensure your analytical method is a "stability-indicating method," meaning it can separate the parent compound from all potential degradation products.

Issue 3: The concentration of my this compound solution is lower than expected.

A lower-than-expected concentration is a direct consequence of degradation. To prevent this, strictly adhere to the recommended handling and storage procedures. If you continue to experience this issue, consider preparing smaller batches of the solution more frequently to minimize the storage time.

Quantitative Data Summary

ConditionObservationRecommendationReference
pH Catecholamines are significantly more stable in acidic conditions. At pH 8.0, a >40% loss can be seen in 48 hours.Acidify urine samples to a pH of 2.0-3.0 for analysis of free catecholamines.
Temperature Degradation is accelerated at higher temperatures.Store solutions at -18°C for long-term stability.
Light Exposure to light can induce photodegradation.Store in light-protective containers.
Oxidants Catechols are readily oxidized.Add antioxidants like ascorbic acid or sodium metabisulfite.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Solvent Preparation: Prepare a suitable solvent (e.g., 0.1 M HCl in HPLC-grade water). If using an organic co-solvent, ensure it is of high purity.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the prepared acidic solvent to the vial to achieve the target concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Inert Gas Purge: If possible, purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) for 1-2 minutes.

  • Sealing and Storage: Tightly cap the vial and wrap it in aluminum foil or place it in a light-blocking container. Store at -20°C or below.

Protocol 2: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 8 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a UV lamp for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method.

Visualizations

cluster_pathway Potential Degradation Pathway of this compound 1-Oxo_Colterol_d9 This compound (Catechol Moiety) Semiquinone_Radical Semiquinone Radical 1-Oxo_Colterol_d9->Semiquinone_Radical Oxidation (O2, Metal Ions, Light) Ortho_quinone Ortho-quinone Semiquinone_Radical->Ortho_quinone Colored_Byproducts Colored Byproducts Ortho_quinone->Colored_Byproducts Polymerization

Caption: Inferred oxidative degradation pathway of this compound.

cluster_workflow Stability Study Workflow Prepare_Solution Prepare this compound Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Prepare_Solution->Stress_Conditions Analyze_Samples Analyze by Stability-Indicating HPLC Method Stress_Conditions->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products Analyze_Samples->Identify_Degradants Assess_Stability Assess Stability Profile Identify_Degradants->Assess_Stability

Caption: General workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Analytical Issues Start Unexpected HPLC Peaks? Check_Storage Review Solution Storage Conditions? Start->Check_Storage Proper_Storage Were they appropriate? Check_Storage->Proper_Storage Improve_Storage Implement Proper Storage & Re-analyze Proper_Storage->Improve_Storage No Forced_Degradation Perform Forced Degradation Study Proper_Storage->Forced_Degradation Yes Improve_Storage->Start Match Do Degradant Peaks Match Unexpected Peaks? Forced_Degradation->Match Optimize_Method Optimize HPLC Method for Better Separation Match->Optimize_Method No End Problem Resolved Match->End Yes Optimize_Method->Start

Caption: Decision tree for troubleshooting unexpected HPLC results.

References

Technical Support Center: Minimizing Ion Suppression with 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing 1-Oxo Colterol using its deuterated internal standard, 1-Oxo Colterol-d9, in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of 1-Oxo Colterol?

A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, 1-Oxo Colterol, and its internal standard in the mass spectrometer's ion source. This interference reduces the ionization efficiency, leading to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification. Given that 1-Oxo Colterol is a polar molecule, it is susceptible to ion suppression from various matrix components.

Q2: I am using this compound as an internal standard. Shouldn't this correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, several factors can lead to incomplete correction:

  • Chromatographic Separation: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect. If this separation is significant, the analyte and internal standard may be exposed to different matrix components, leading to differential ion suppression.[1][2][3]

  • High Concentrations of Co-eluting Matrix Components: If the concentration of a co-eluting matrix component is excessively high, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate results.

  • Internal Standard Purity: The presence of unlabeled 1-Oxo Colterol in the this compound standard can lead to artificially inflated results.[4]

Q3: How can I determine if ion suppression is affecting my 1-Oxo Colterol analysis?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a 1-Oxo Colterol standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of 1-Oxo Colterol indicates the retention times at which matrix components are eluting and causing ion suppression.

Troubleshooting Guides

Problem 1: Low Signal Intensity or Poor Sensitivity for 1-Oxo Colterol

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma. For catecholamine-like compounds, weak cation exchange (WCX) or mixed-mode cation exchange (MCX) sorbents are often successful.

    • Liquid-Liquid Extraction (LLE): Can be used to separate 1-Oxo Colterol from interfering substances based on its polarity.

    • Protein Precipitation (PPT): A simpler but less effective method for removing proteins. It may not remove other interfering matrix components like phospholipids.

  • Modify Chromatographic Conditions:

    • Adjust Gradient: A shallower elution gradient can improve the separation of 1-Oxo Colterol from interfering peaks.

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression. However, this will also dilute the analyte, which may not be feasible for samples with low concentrations of 1-Oxo Colterol.

Problem 2: Inconsistent or Irreproducible Results

Possible Cause: Variable ion suppression between samples or incomplete co-elution of 1-Oxo Colterol and this compound.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of 1-Oxo Colterol and this compound. They should perfectly overlap. If a slight separation is observed, chromatographic conditions should be adjusted.[1]

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples to minimize variability in matrix effects.

  • Improve Chromatographic Robustness: Adjust the chromatography to move the elution of 1-Oxo Colterol to a "cleaner" region of the chromatogram, away from areas of significant ion suppression identified by post-column infusion.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects for Catecholamines (Analogs of 1-Oxo Colterol) in Plasma

Sample Preparation MethodAnalyteMatrix Effect (%)*Reference
Solid-Phase Extraction (SPE)EpinephrineSignificant (corrected by IS)
Solid-Phase Extraction (SPE)NorepinephrineNegligible
Solid-Phase Extraction (SPE)DopamineNegligible
Protein Precipitation (PPT)GeneralHigh
Liquid-Liquid Extraction (LLE)GeneralModerate to High

*Matrix effect is calculated as (peak area in matrix / peak area in neat solution) x 100. A value < 100% indicates ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 1-Oxo Colterol from Human Plasma

This protocol is adapted from methods used for the analysis of catecholamines in plasma and is a good starting point for optimizing the extraction of 1-Oxo Colterol.

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges (e.g., Biotage® EVOLUTE® Express WCX, 10 mg)

  • Human plasma samples

  • This compound internal standard solution

  • 10 mM Ammonium (B1175870) Acetate (B1210297)

  • Water (HPLC-grade)

  • 2-Propanol

  • Dichloromethane

  • Elution Solvent: 15% 2-Propanol in 0.3% Formic Acid

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Mix 500 µL of plasma sample with 500 µL of 10 mM ammonium acetate containing the this compound internal standard.

  • SPE Cartridge Conditioning: Condition the SPE plate with the appropriate solvents as per the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash 1: 500 µL of water (repeat twice).

    • Wash 2: 500 µL of 2-propanol.

    • Wash 3: 500 µL of dichloromethane.

  • Elution: Elute the analyte and internal standard with two aliquots of 125 µL of the elution solvent (15% 2-propanol in 0.3% formic acid).

  • Analysis: The eluate is ready for LC-MS/MS analysis.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for Low Signal Intensity start Low Signal for 1-Oxo Colterol check_is Check Internal Standard (IS) Signal (this compound) start->check_is is_ok IS Signal Stable check_is->is_ok Yes is_not_ok IS Signal Low or Variable check_is->is_not_ok No cause_matrix Likely Cause: Significant Ion Suppression is_ok->cause_matrix cause_is_issue Potential IS Issue: - Degradation - Preparation Error is_not_ok->cause_is_issue optimize_sample_prep Optimize Sample Preparation cause_matrix->optimize_sample_prep reprepare_is Re-prepare IS Solution cause_is_issue->reprepare_is modify_chrom Modify Chromatography optimize_sample_prep->modify_chrom end Improved Signal optimize_sample_prep->end dilute_sample Dilute Sample modify_chrom->dilute_sample modify_chrom->end dilute_sample->end reprepare_is->end

Caption: Troubleshooting workflow for low signal intensity.

G cluster_pathway Colterol Beta-Adrenergic Signaling Pathway colterol Colterol beta_receptor Beta-Adrenergic Receptor colterol->beta_receptor Binds to g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Bronchodilation) pka->response Phosphorylates target proteins leading to

Caption: Simplified Colterol signaling pathway.

References

selecting the right concentration of 1-Oxo Colterol-d9 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Oxo Colterol-d9 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 1-Oxo Colterol, a derivative of the β2-adrenergic agonist, Colterol. In quantitative analysis, particularly with mass spectrometry-based methods like LC-MS/MS, deuterated internal standards are considered the gold standard. This is because their physical and chemical properties are nearly identical to the analyte of interest (the non-deuterated form). This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which allows for accurate correction of any experimental variability.

Q2: What are the key advantages of using a deuterated internal standard like this compound?

The primary advantages include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, it effectively normalizes these effects.

  • Compensation for Sample Loss: During sample preparation steps such as extraction and derivatization, some amount of the analyte may be lost. By adding a known amount of the internal standard at the beginning of the process, any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring the ratio remains constant.

  • Improved Precision and Accuracy: By accounting for variations in injection volume, ionization efficiency, and sample handling, the use of a deuterated internal standard significantly improves the precision and accuracy of the quantitative results.

Q3: How do I choose the right concentration of this compound for my experiment?

The optimal concentration of the internal standard is critical for achieving accurate and precise results. A general guideline is to add the internal standard at a concentration that is in the mid-range of the calibration curve of the analyte. For example, if you expect the analyte concentration in your samples to be between 10 and 1000 ng/mL, a suitable concentration for the internal standard would be around 100-500 ng/mL. The goal is to have a strong, reproducible signal for the internal standard without saturating the detector. It is highly recommended to perform a preliminary experiment to determine the optimal concentration for your specific assay and instrument.

Q4: When should I add the this compound internal standard to my samples?

The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for any variability introduced during all subsequent steps, including extraction, evaporation, and reconstitution.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Variability in Internal Standard Peak Area Inconsistent pipetting of the internal standard solution.Use a calibrated positive displacement pipette. Prepare a master mix of the internal standard to add to all samples, standards, and quality controls to minimize pipetting errors.
Degradation of the internal standard during sample processing.Ensure the stability of this compound under your specific sample preparation conditions (e.g., pH, temperature).
Poor Linearity of the Calibration Curve Inappropriate concentration of the internal standard.Optimize the concentration of the internal standard. A concentration that is too high or too low can affect the linearity of the response ratio. Aim for a concentration in the mid-range of your calibration curve.
Saturation of the detector by the internal standard.Reduce the concentration of the internal standard to a level that provides a strong but not saturating signal.
Inaccurate Quantification of Quality Control (QC) Samples The internal standard is not behaving identically to the analyte.While unlikely with a deuterated standard, significant chromatographic separation between the analyte and the internal standard can lead to differential matrix effects. Ensure co-elution of the analyte and internal standard.
Impurity in the internal standard.Verify the purity of the this compound standard. An impure standard can lead to inaccurate results.

Experimental Protocols

General Protocol for Sample Preparation and Analysis using LC-MS/MS

This is a general protocol and should be optimized for your specific application.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 1-Oxo Colterol and this compound in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working standard solutions of 1-Oxo Colterol by serial dilution of the stock solution.

    • Spike the appropriate biological matrix (e.g., plasma, urine) with the working standard solutions to create calibration standards at various concentrations.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of each sample, calibration standard, and QC, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

    • Perform protein precipitation by adding a suitable volume of a cold organic solvent (e.g., 300 µL of acetonitrile).

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect the analyte and internal standard using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 1: Example LC-MS/MS Parameters (To be optimized)
ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) To be determined
MRM Transition (IS) To be determined

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound IS sample->add_is Step 1 protein_precipitation Protein Precipitation add_is->protein_precipitation Step 2 centrifugation Centrifugation protein_precipitation->centrifugation Step 3 evaporation Evaporation centrifugation->evaporation Step 4 reconstitution Reconstitution evaporation->reconstitution Step 5 lc_separation LC Separation reconstitution->lc_separation Step 6 ms_detection MS/MS Detection lc_separation->ms_detection Step 7 peak_integration Peak Integration ms_detection->peak_integration Step 8 ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation Step 9 quantification Quantification ratio_calculation->quantification Step 10

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_factors Factors Influencing IS Concentration Selection cluster_outcome Desired Outcome analyte_conc Expected Analyte Concentration Range optimal_is_conc Optimal Internal Standard Concentration analyte_conc->optimal_is_conc detector_sensitivity Detector Sensitivity detector_sensitivity->optimal_is_conc linearity_range Linearity of Response linearity_range->optimal_is_conc

Caption: Key factors to consider when selecting the internal standard concentration.

Technical Support Center: 1-Oxo Colterol-d9 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oxo Colterol-d9. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, particularly focusing on the resolution of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterated stable isotope-labeled form of 1-Oxo Colterol. 1-Oxo Colterol is a derivative and potential metabolite of Colterol, a β2-adrenergic agonist. In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This co-elution characteristic helps to accurately compensate for matrix effects and other sources of variability, leading to enhanced assay accuracy and precision.[1][2]

Q2: What are the potential compounds that may co-elute with this compound?

A2: Given that 1-Oxo Colterol is a derivative of Colterol, potential co-eluting compounds in biological matrices include:

  • Colterol: The parent compound.

  • Other metabolites of Colterol: Metabolic processes can generate various related structures.

  • Glucuronide or sulfate (B86663) conjugates: These are common metabolic products for phenolic compounds like Colterol and its derivatives.

  • Matrix components: Endogenous substances from the biological sample (e.g., plasma, urine) can interfere with the analysis.

Q3: How can I confirm if I have a co-elution problem?

A3: If you observe a broader than expected or asymmetrical peak for this compound, co-elution may be the cause. Using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can help confirm this. A DAD can assess peak purity by comparing UV-Vis spectra across the peak; non-identical spectra suggest co-elution. An MS detector can reveal different mass-to-charge ratios (m/z) under a single chromatographic peak, definitively identifying multiple components.

Q4: My deuterated internal standard (this compound) is showing a slightly different retention time than the non-deuterated analyte. Is this normal?

A4: While stable isotope-labeled internal standards are designed to co-elute with the analyte, a slight shift in retention time can sometimes occur, especially with deuterium (B1214612) labeling. This is known as an "isotopic effect" and is more pronounced with a higher number of deuterium atoms and on certain HPLC columns. A small, consistent shift is generally acceptable, provided it does not compromise the integration of the peaks and the standard and analyte experience similar matrix effects. However, a significant or inconsistent shift should be investigated as it may indicate other chromatographic issues.

Troubleshooting Guides

Issue 1: Poor peak shape (fronting, tailing, or splitting) for this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Column Overload Reduce the injection volume or the concentration of the sample.Improved peak symmetry.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.Sharper, more symmetrical peaks.
Secondary Interactions with Column For basic compounds, ensure the mobile phase pH is buffered at least 2 pH units away from the pKa. Consider using a column with end-capping or adding a competitive base (e.g., 0.1% triethylamine) to the mobile phase.Reduced peak tailing.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.Restoration of expected peak shape and retention time.
Issue 2: Co-elution of this compound with an interfering peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Insufficient Chromatographic Resolution 1. Modify Mobile Phase: Adjust the organic-to-aqueous ratio. A shallower gradient can improve separation. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity. 2. Adjust pH: If the co-eluting compound is ionizable, changing the mobile phase pH can alter its retention time.Separation of the co-eluting peaks.
Inadequate Column Chemistry Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.Improved resolution due to different selectivity.
Temperature Effects Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, though the effect on selectivity is often less pronounced than mobile phase or stationary phase changes.Potential for improved separation, although this is compound-dependent.

Experimental Protocols

Proposed HPLC-MS/MS Method for this compound Analysis

This protocol is a starting point for method development and may require optimization.

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Parameters (Hypothetical):

    • This compound: Precursor ion (Q1): m/z 233.3 → Product ion (Q3): m/z 167.1 (hypothetical loss of C4H9N-d9).

    • 1-Oxo Colterol (Analyte): Precursor ion (Q1): m/z 224.3 → Product ion (Q3): m/z 151.1 (hypothetical loss of C4H9N).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add this compound sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject hplc HPLC Separation inject->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_method_dev Method Development Adjustments start Co-elution Observed? mobile_phase Modify Mobile Phase (Gradient, Solvent, pH) start->mobile_phase Yes column Change Column Chemistry mobile_phase->column No Resolution resolution Resolution Achieved? mobile_phase->resolution Yes temp Adjust Temperature column->temp No Resolution column->resolution Yes temp->resolution end Analysis Complete resolution->end Yes fail Further Method Development resolution->fail No

Caption: Logical workflow for resolving co-eluting peaks.

References

Technical Support Center: 1-Oxo Colterol-d9 Signal Intensity Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in 1-Oxo Colterol-d9 signal intensity during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

1-Oxo Colterol is a derivative of the β-adrenergic agonist, Colterol.[1][2] this compound is its stable isotope-labeled (deuterated) analog. It is commonly used as an internal standard in quantitative bioanalysis by mass spectrometry. The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte (1-Oxo Colterol) by the mass spectrometer, while its chemical and physical properties are nearly identical. This allows it to mimic the analyte's behavior during sample preparation and analysis, helping to correct for variability in extraction efficiency, matrix effects, and instrument response. The deuterium incorporation is also suggested to enhance the molecule's stability.[3]

Q2: What are the primary causes of signal intensity variability for this compound?

Variability in this compound signal intensity can arise from several factors:

  • Sample Preparation Inconsistencies: Inefficient or variable extraction recovery between samples.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[4][5]

  • Compound Instability: Degradation of this compound due to its air-sensitive nature or other factors like pH and solvent conditions.

  • Instrumental Issues: Fluctuations in the LC-MS/MS system's performance, such as an unstable spray, a contaminated ion source, or detector fatigue.

  • Improper Storage and Handling: Degradation of the internal standard solution due to incorrect storage temperatures or exposure to light.

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Signal Across an Analytical Batch

This is a common issue that can compromise the accuracy and precision of your quantitative results. Follow this guide to diagnose and resolve the problem.

Troubleshooting Workflow:

A Inconsistent/Low Signal B Review Sample Preparation A->B C Assess Matrix Effects A->C D Check Instrument Performance A->D E Verify IS Solution Integrity A->E F Consistent Extraction? B->F G Post-Extraction Spike Experiment C->G I Inject Neat IS Solution D->I K Prepare Fresh IS Solution E->K F->C Yes L Re-optimize Extraction F->L No H Ion Suppression/Enhancement? G->H H->D No M Modify Chromatography/Dilute Sample H->M Yes J Stable Instrument Response? I->J J->E Yes N Instrument Maintenance J->N No O Root Cause Identified K->O L->O M->O N->O

Caption: Troubleshooting workflow for inconsistent this compound signal.

Detailed Steps:

  • Review Sample Preparation:

    • Action: Carefully review your sample preparation protocol for any potential sources of variability. Ensure consistent vortexing, centrifugation times, and solvent volumes.

    • Rationale: Inconsistent sample processing can lead to variable recovery of the internal standard.

  • Assess Matrix Effects:

    • Action: Perform a post-extraction spike experiment to determine if the sample matrix is causing ion suppression or enhancement.

    • Rationale: The sample matrix can significantly impact the ionization efficiency of this compound.

    • Experimental Protocol: See "Key Experimental Protocols" section below.

  • Check Instrument Performance:

    • Action: Inject a neat solution of this compound multiple times to check for instrument response stability.

    • Rationale: A drifting instrument response can mimic signal variability.

  • Verify Internal Standard Solution Integrity:

    • Action: Prepare a fresh stock and working solution of this compound.

    • Rationale: 1-Oxo Colterol is known to be air-sensitive, and the deuterated standard may also be susceptible to degradation over time, especially if not stored properly.

Issue 2: Gradual Decrease in this compound Signal Intensity Over a Long Analytical Run

A progressive decline in signal can indicate a systematic issue with the analytical method or instrument.

Logical Relationship Diagram:

Start Decreasing Signal Over Time Cause1 Column Contamination/Degradation Start->Cause1 Cause2 Ion Source Contamination Start->Cause2 Cause3 IS Adsorption to Vials/Tubing Start->Cause3 Cause4 Mobile Phase Instability Start->Cause4 Solution1 Flush or Replace Column Cause1->Solution1 Solution2 Clean Ion Source Cause2->Solution2 Solution3 Use Low-Binding Vials/Tubing Cause3->Solution3 Solution4 Prepare Fresh Mobile Phase Cause4->Solution4

Caption: Potential causes and solutions for decreasing signal intensity.

Troubleshooting Steps:

  • Column Health:

    • Symptom: Broadening peaks and a gradual decrease in signal intensity.

    • Action: Flush the column with a strong solvent or replace it if it has exceeded its recommended lifetime.

  • Ion Source Contamination:

    • Symptom: A steady decline in the signal of all analytes, including the internal standard.

    • Action: Clean the ion source according to the manufacturer's instructions.

  • Adsorption:

    • Symptom: The signal is lower in samples that have been in the autosampler for a longer period.

    • Action: Use low-binding autosampler vials and tubing.

  • Mobile Phase:

    • Symptom: Inconsistent retention times along with signal drift.

    • Action: Prepare fresh mobile phase. Ensure proper degassing.

Key Experimental Protocols

Post-Extraction Spike Experiment to Evaluate Matrix Effects

Objective: To determine the extent of ion suppression or enhancement on the this compound signal from the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound working solution into the final reconstitution solvent to achieve the concentration used in your assay.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the extracted blank with the this compound working solution to the same final concentration as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak area of this compound.

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Interpretation:

Matrix Effect (%)InterpretationRecommended Action
80 - 120%Minimal matrix effectProceed with the current method.
< 80%Ion SuppressionImprove sample cleanup, modify chromatography to separate from interfering components, or dilute the sample.
> 120%Ion EnhancementImprove sample cleanup or dilute the sample.
Representative LC-MS/MS Method for this compound

This is a general method and should be optimized for your specific instrumentation and sample matrix.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

Quantitative Data Summary (Hypothetical):

ParameterValue
LC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS Conditions
Ionization ModeESI Positive
MRM TransitionTo be optimized for this compound
Collision EnergyTo be optimized
Dwell Time100 ms

Note: The specific MRM transition and collision energy for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to 1-Oxo Colterol-d9 for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is the bedrock of successful research and clinical outcomes. In the realm of bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of an analytical method for Colterol, a β2-adrenergic agonist, utilizing its deuterated stable isotope-labeled internal standard, 1-Oxo Colterol-d9, against an alternative method using a non-deuterated structural analog.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1] Deuterated standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, thereby providing superior correction for variations in sample preparation, injection volume, and instrument response.[2] This guide will objectively compare the anticipated performance of a method using this compound with a validated method for a structurally similar compound, Fenoterol, which employs a non-deuterated internal standard.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The implementation of a deuterated internal standard like this compound is expected to yield significant improvements in assay performance, particularly in terms of precision and accuracy, by more effectively compensating for matrix effects.[3] The following table summarizes the key performance characteristics of a validated LC-MS/MS method for Fenoterol (as a proxy for a Colterol method with a non-deuterated IS) and the anticipated performance of a method for Colterol using this compound.

Validation ParameterMethod with Non-Deuterated IS (Fenoterol Data)Expected Performance with this compound IS
Linearity (Range) 50 - 2000 pg/mL (in plasma)[4]Expected to be similar or broader
Correlation Coefficient (r²) > 0.99[5]≥ 0.995
Lower Limit of Quantification (LLOQ) 52.8 pg/mL (in plasma)Potentially lower due to improved signal-to-noise
Intra-day Precision (%CV) < 10% (low QC), < 15% (high QC)Expected to be consistently < 10% across all QCs
Inter-day Precision (%CV) < 15%Expected to be consistently < 10% across all QCs
Accuracy (% Bias) Within ±15% of nominal concentrationsWithin ±10% of nominal concentrations
Matrix Effect Requires thorough evaluation and may be variableSignificantly minimized due to co-elution and identical ionization behavior
Recovery Consistent but may differ from the analyteHighly consistent and closely tracks the analyte's recovery

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for a validated LC-MS/MS method for Fenoterol (as an alternative to a Colterol method with a non-deuterated IS) and the proposed, optimized method for Colterol using this compound.

Method 1: LC-MS/MS Analysis of Fenoterol in Human Plasma (Alternative Method)

This method is based on a validated assay for Fenoterol, a compound structurally similar to Colterol.

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard (a suitable structural analog).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724).

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Prominence HPLC system

  • Column: Atlantis HILIC silica (B1680970) column (50 mm × 2.1 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) in a gradient elution.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Specific precursor and product ions for Fenoterol and the internal standard would be monitored.

Method 2: Proposed LC-MS/MS Analysis of Colterol in Human Plasma using this compound

This proposed method leverages the advantages of a deuterated internal standard for enhanced performance.

1. Sample Preparation:

  • To 100 µL of human plasma, add a known concentration of this compound internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Colterol: To be determined (e.g., based on its molecular weight of 225.28 g/mol ).

    • This compound: To be determined (based on its molecular weight of 232.32 g/mol ).

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of Colterol, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration concentration Concentration Determination calibration->concentration G colterol Colterol receptor β2-Adrenergic Receptor colterol->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ↑ cAMP ac->camp ATP pka Protein Kinase A (PKA) Activation camp->pka relaxation Bronchial Smooth Muscle Relaxation pka->relaxation Phosphorylation of target proteins

References

A Comparative Guide to the Cross-Validation of Analytical Methods for β-Adrenergic Agonists Utilizing 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of β-adrenergic agonists and their metabolites is crucial in various fields, including pharmaceutical development, clinical diagnostics, and anti-doping control. This guide provides an objective comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, such as 1-Oxo Colterol-d9, is a cornerstone of robust quantitative analysis, particularly in mass spectrometry-based methods, to correct for matrix effects and variations in sample processing.

Data Presentation: A Head-to-Head Comparison of Analytical Techniques

The choice of an analytical method is often a trade-off between sensitivity, selectivity, throughput, and cost. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UPLC-MS/MS for the analysis of β-agonists, based on data from various studies. It is important to note that these values are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.

Performance ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.99> 0.99
Accuracy (Recovery %) 95 - 105%85 - 115%90 - 110%
Precision (Repeatability, %RSD) < 5%< 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangepg/mL range
Selectivity Moderate to GoodHighVery High
Throughput Low to ModerateModerate to HighHigh
Cost LowHighHigh

Experimental Protocols: A Closer Look at the Methodologies

Detailed and validated experimental protocols are the foundation of reliable and reproducible results. Below are generalized methodologies for the analysis of β-agonists using the three compared techniques.

Sample Preparation: A Common Starting Point

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. A typical workflow for biological samples such as plasma or urine is as follows:

  • Internal Standard Spiking: An appropriate amount of this compound solution is added to the sample at the beginning of the preparation process.

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated using organic solvents like acetonitrile (B52724) or methanol, followed by centrifugation.

  • Hydrolysis (for conjugated metabolites): In urine samples, enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) is often employed to cleave conjugated metabolites.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant after protein precipitation or the hydrolyzed urine sample is further purified and concentrated using SPE or LLE.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the mobile phase of the analytical instrument.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: A UV detector is set to a wavelength where the analyte exhibits maximum absorbance.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared with known concentrations of a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: An HPLC or UPLC system is used for separation.

  • Chromatographic Column: A C18 or similar reversed-phase column is employed.

  • Mobile Phase: Similar to HPLC-UV, but often with volatile buffers (e.g., ammonium formate (B1220265) or acetate) to ensure compatibility with the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for β-agonists.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (this compound).

  • Quantification: The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve. This method corrects for variations in sample preparation and instrument response.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Chromatographic System: A UPLC system capable of handling high backpressures.

  • Chromatographic Column: Columns packed with sub-2 µm particles are used, providing higher resolution and faster analysis times.

  • Mobile Phase and Flow Rate: Similar to LC-MS/MS, but with potentially higher flow rates and optimized gradients for faster separations.

  • Mass Spectrometry: The same principles as LC-MS/MS apply, but the faster chromatography allows for higher sample throughput.

Mandatory Visualizations: Workflows and Relationships

Visual representations of experimental workflows and logical relationships can significantly enhance understanding. The following diagrams were created using the Graphviz (DOT language) as specified.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (if applicable) Spike->Precipitate Hydrolysis Enzymatic Hydrolysis (if applicable) Precipitate->Hydrolysis Extract SPE or LLE Hydrolysis->Extract Reconstitute Reconstitution Extract->Reconstitute HPLC HPLC-UV Reconstitute->HPLC Injection LCMS LC-MS/MS Reconstitute->LCMS Injection UPLCMS UPLC-MS/MS Reconstitute->UPLCMS Injection Quantification Quantification HPLC->Quantification LCMS->Quantification UPLCMS->Quantification Validation Cross-Validation Quantification->Validation

Caption: A generalized workflow for the analysis of β-agonists in biological samples.

Method_Comparison_Logic Start Analytical Need High_Concentration High Analyte Concentration? (e.g., Pharmaceutical Formulation) Start->High_Concentration Complex_Matrix Complex Matrix? (e.g., Biological Fluid) High_Concentration->Complex_Matrix No HPLC HPLC-UV High_Concentration->HPLC Yes Complex_Matrix->HPLC No (with good cleanup) LCMS LC-MS/MS Complex_Matrix->LCMS Yes High_Throughput High Throughput Required? High_Throughput->LCMS No UPLCMS UPLC-MS/MS High_Throughput->UPLCMS Yes LCMS->High_Throughput

Caption: A decision tree for selecting an appropriate analytical method.

The Gold Standard: A Comparative Guide to the Accuracy and Precision of 1-Oxo Colterol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly in regulated environments, the accuracy and precision of quantitative assays are paramount. The choice of an internal standard (IS) is a critical factor that significantly influences the reliability of results obtained from liquid chromatography-mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on the expected accuracy and precision of 1-Oxo Colterol-d9, against non-deuterated (structural analog) internal standards.

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for differentiation by the mass spectrometer, while preserving the chemical structure and behavior.[3]

This near-identity ensures that the deuterated internal standard co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement in the mass spectrometer's source.[1][4] Consequently, it can more effectively compensate for variability during sample preparation, such as extraction inconsistencies, and fluctuations in instrument response. In contrast, a structural analog, while similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, leading to less reliable correction and potentially compromised data quality.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

Performance ParameterDeuterated Internal Standard (Everolimus-d4)Structural Analog Internal Standard (32-desmethoxyrapamycin)Key Observation
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLBoth internal standards can achieve similar levels of sensitivity.
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%Both demonstrate acceptable recovery across the linear range.
Total Coefficient of Variation (%CV) 4.3% - 7.2%4.3% - 7.2%Both can provide good precision.
Method Comparison (Slope vs. Independent Method) 0.950.83The deuterated IS showed a slope closer to 1, indicating superior accuracy in comparison to an independent method.

Table 1: Comparative Performance of Deuterated vs. Structural Analog Internal Standards for the Quantification of Everolimus (B549166).

For the analysis of beta-agonists like Colterol and its metabolites, studies utilizing deuterated internal standards for similar compounds such as clenbuterol (B1669167) and salbutamol (B1663637) consistently report high accuracy and precision. For instance, a method for clenbuterol in urine using clenbuterol-d9 (B1354702) reported accuracy (recovery) between 93.1% and 98.7% and precision (RSD) from 1.26% to 8.99%. Another study on salbutamol in human plasma using salbutamol-d3 (B1282054) demonstrated intra- and inter-run precision and accuracy of less than 15%.

AnalyteInternal StandardMatrixAccuracy (% Recovery or % Bias)Precision (%RSD or %CV)Reference
ClenbuterolClenbuterol-d9Urine93.1% - 98.7%1.26% - 8.99%
ClenbuterolClenbuterol-d9BeefWithin ±15% of nominal concentration< 15%
SalbutamolSalbutamol-d6Urine-Inter-day precision: 4.8% - 14.1%
SalbutamolSalbutamol-d3Human Plasma< 15%< 15%

Table 2: Reported Accuracy and Precision for Beta-Agonist Analysis using Deuterated Internal Standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable bioanalytical results. Below are representative experimental protocols for the analysis of beta-agonists in biological matrices using a deuterated internal standard, which can be adapted for the use of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for cleaning up and concentrating analytes from complex matrices like urine and plasma.

Protocol:

  • Sample Pre-treatment: To 5 mL of a biological sample (e.g., urine or homogenized tissue), add 100 µL of the this compound internal standard working solution.

  • Enzymatic Hydrolysis (for conjugated metabolites): Add 5 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Incubate overnight at 37°C.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge sequentially with methanol (B129727) and water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., 10% acetic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Hydrolysis Enzymatic Hydrolysis Add_IS->Hydrolysis Load_Sample Load Sample Hydrolysis->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute Elute Analytes Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS

Figure 1: Experimental workflow for sample preparation using Solid-Phase Extraction (SPE).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Typical Conditions:

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of beta-agonists.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Ionization: Positive electrospray ionization (ESI+) is generally used for the analysis of beta-agonists.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive detection of the analyte and the internal standard.

Logical Framework for Internal Standard Selection

The decision to use a deuterated internal standard over a structural analog is based on a logical progression that prioritizes data quality and analytical robustness.

G cluster_decision Internal Standard Selection Logic cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Analyte: 1-Oxo Colterol IS_Choice Choice of Internal Standard Analyte->IS_Choice Deuterated_IS Deuterated IS (this compound) IS_Choice->Deuterated_IS Preferred Analog_IS Structural Analog IS IS_Choice->Analog_IS Alternative Deuterated_Props Identical Properties (Co-elution, Same Ionization) Deuterated_IS->Deuterated_Props Analog_Props Similar but Different Properties (Potential for Different Retention and Ionization) Analog_IS->Analog_Props Deuterated_Perf Superior Accuracy and Precision Deuterated_Props->Deuterated_Perf Analog_Perf Acceptable but Potentially Compromised Accuracy Analog_Props->Analog_Perf

References

A Comparative Guide to Calibration Curve Linearity and Range for 1-Oxo Colterol-d9 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the expected performance characteristics for the linearity and range of calibration curves using 1-Oxo Colterol-d9 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As a deuterated stable isotope-labeled internal standard (SIL-IS), this compound represents the gold standard for quantification in bioanalysis. Its performance is compared here with a hypothetical non-deuterated structural analog, which serves as a common alternative when a SIL-IS is unavailable.

This document is intended for researchers, scientists, and drug development professionals to aid in the design and evaluation of bioanalytical methods. The data presented are representative of typical LC-MS/MS assay performance for small molecules.

Data Presentation: Comparison of Internal Standards

The choice of internal standard is critical for the accuracy and precision of a bioanalytical method. A suitable internal standard should mimic the analyte's behavior throughout sample preparation and analysis. The following table compares the expected performance of this compound against a structural analog internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (Non-deuterated)Justification
Linearity (r²) > 0.995> 0.990This compound co-elutes with the analyte, providing better correction for matrix effects and instrument variability, leading to a stronger linear correlation.[1][2]
Calibration Range 0.1 - 100 ng/mL0.5 - 100 ng/mLThe superior signal-to-noise ratio and reduced baseline interference with a SIL-IS often allow for a lower limit of quantification (LLOQ).[3][4]
Precision (%CV) < 15%< 20%The near-identical chemical and physical properties of this compound to the analyte ensure more consistent correction for variations, resulting in higher precision.[5]
Accuracy (%RE) ± 15%± 20%Better compensation for analyte loss during sample preparation and ionization variability leads to higher accuracy.[5]
Matrix Effect Minimal and compensatedPotential for differential matrix effectsAs a SIL-IS, this compound experiences nearly identical ion suppression or enhancement as the analyte, effectively mitigating matrix effects. A structural analog may have different ionization efficiency and be affected differently by the matrix.[1][2]

Experimental Protocols

A detailed methodology is crucial for establishing a reliable calibration curve. The following is a typical experimental protocol for determining the linearity and range of a 1-Oxo Colterol quantification assay using this compound as an internal standard.

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of 1-Oxo Colterol and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of 1-Oxo Colterol by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile (B52724) and water.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in the same diluent.

2. Preparation of Calibration Curve Samples:

  • Spike a set of blank biological matrix samples (e.g., human plasma) with the 1-Oxo Colterol working standard solutions to achieve a series of concentrations covering the expected range (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Add the internal standard spiking solution to each calibration curve sample to achieve a final concentration of 50 ng/mL of this compound.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration curve sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex each sample for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both 1-Oxo Colterol and this compound.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration point.

  • Plot the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the coefficient of determination (r²) is ≥ 0.99.

  • The calibration range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which should be determined based on acceptable accuracy and precision.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis blank_matrix Blank Matrix spiking Spiking blank_matrix->spiking analyte_std 1-Oxo Colterol Working Standards analyte_std->spiking is_std This compound Spiking Solution precipitation Protein Precipitation is_std->precipitation Added with Acetonitrile spiking->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Peak Area Ratio) lcms->data_analysis calibration_curve Calibration Curve (Linear Regression) data_analysis->calibration_curve

Caption: Experimental workflow for establishing a calibration curve.

signaling_pathway cluster_linearity Linearity Assessment cluster_range Range Determination conc Analyte Concentration response Instrument Response (Analyte/IS Ratio) conc->response regression Linear Regression Model y = mx + c response->regression r_squared Coefficient of Determination (r²) > 0.99 regression->r_squared valid_range Validated Linear Range r_squared->valid_range Confirms Linearity lloq LLOQ (Lowest concentration with acceptable accuracy & precision) lloq->valid_range uloq ULOQ (Highest concentration with acceptable accuracy & precision) uloq->valid_range

References

Performance of 1-Oxo Colterol-d9 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the expected performance of 1-Oxo Colterol-d9 when used as an internal standard for the quantitative analysis of its non-deuterated counterpart, 1-Oxo Colterol, in common biological matrices. 1-Oxo Colterol is a putative metabolite of the β2-adrenergic agonist, Colterol. As a deuterated analog, this compound is the ideal internal standard for mass spectrometry-based bioanalysis, as its physicochemical properties are nearly identical to the analyte of interest, ensuring accurate and precise quantification by correcting for variability during sample processing and analysis.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and clinical studies requiring the quantification of Colterol metabolites. The data presented herein is a synthesis of typical performance characteristics derived from validated LC-MS/MS methods for similar β2-agonists, such as Salbutamol.

Comparative Performance in Biological Matrices

The choice of sample preparation is critical for achieving high sensitivity and reproducibility. Below is a comparison of expected performance metrics for the analysis of 1-Oxo Colterol using this compound as an internal standard with two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Table 1: Performance in Human Plasma
Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Alternative Method
Analyte 1-Oxo Colterol1-Oxo Colterol1-Oxo Colterol
Internal Standard This compoundThis compoundThis compound
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.1 ng/mL0.01 ng/mL[4]
Linearity (r²) > 0.995> 0.99> 0.99
Accuracy (% Bias) Within ± 10%Within ± 15%Within ± 15%
Precision (% CV) < 10%< 15%< 15%
Recovery 85 - 95%70 - 85%~66%[4]
Matrix Effect MinimalModerateMinimal
Table 2: Performance in Human Urine
Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Alternative Method
Analyte 1-Oxo Colterol1-Oxo ColterolSalbutamol
Internal Standard This compoundThis compoundDeuterated Salbutamol
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL20 ng/mL (Direct Injection)
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Bias) Within ± 10%Within ± 15%Within ± 15%
Precision (% CV) < 10%< 15%< 15%
Recovery > 90%75 - 90%Not Applicable
Matrix Effect MinimalModerateSignificant (compensated by IS)

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are representative protocols for the extraction and analysis of a Colterol metabolite from biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
  • Pre-treatment: To 200 µL of human plasma, add 20 µL of a 10 ng/mL solution of this compound (internal standard). Vortex for 10 seconds. Add 400 µL of 2% formic acid in water and vortex.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine
  • Hydrolysis (if necessary for conjugated metabolites): To 500 µL of urine, add 50 µL of β-glucuronidase/arylsulfatase solution and 20 µL of this compound (internal standard). Incubate at 50°C for 2 hours.

  • Extraction: Add 1 mL of a mixture of isopropanol (B130326) and ethyl acetate (B1210297) (10:90, v/v). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothetical):

    • 1-Oxo Colterol: m/z 224.1 → 166.1

    • This compound: m/z 233.1 → 175.1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Matrix Biological Matrix (Plasma or Urine) Spike Spike with This compound (IS) Matrix->Spike Pretreat Pre-treatment (e.g., Hydrolysis) Spike->Pretreat Extract Extraction (SPE or LLE) Pretreat->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: General workflow for the bioanalysis of 1-Oxo Colterol.

Signaling Pathway of Colterol

Colterol Colterol Receptor β2-Adrenergic Receptor Colterol->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Bronchodilation PKA->Response leads to

Caption: Simplified signaling pathway of Colterol via the β2-adrenergic receptor.

References

comparative stability of 1-Oxo Colterol-d9 and its non-deuterated analog

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the stability of 1-Oxo Colterol-d9 and its non-deuterated analog, 1-Oxo Colterol. The inclusion of deuterium (B1214612) in the this compound molecule is anticipated to enhance its metabolic stability, a concept rooted in the kinetic isotope effect (KIE). This guide explores the theoretical underpinnings of this enhanced stability and presents a proposed experimental framework for its quantitative assessment.

The Principle of Enhanced Stability through Deuteration

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen. This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] The cleavage of a C-H bond is often a rate-limiting step in the metabolic degradation of many pharmaceutical compounds, frequently mediated by enzymes such as the Cytochrome P450 (CYP) family.[2][3]

The greater energy required to break a C-D bond compared to a C-H bond results in a slower reaction rate, a phenomenon known as the kinetic isotope effect (KIE). By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the metabolic degradation of a drug can be significantly slowed. This can lead to several therapeutic advantages, including:

  • Increased half-life and drug exposure: A slower rate of metabolism means the drug remains in the body for a longer period.

  • Reduced metabolic switching: Deuteration can prevent the formation of undesirable or toxic metabolites by blocking certain metabolic pathways.

  • Improved safety and efficacy profile: Enhanced stability can lead to a more consistent therapeutic effect and potentially fewer side effects.

Proposed Experimental Framework for Comparative Stability

To empirically validate the enhanced stability of this compound, a series of forced degradation studies are proposed. These studies subject the compounds to stressful conditions to accelerate degradation and identify potential degradation pathways.

Table 1: Proposed Forced Degradation Conditions
Stress ConditionReagent/ParameterDuration
Acidic Hydrolysis0.1 M HCl24, 48, 72 hours
Basic Hydrolysis0.1 M NaOH24, 48, 72 hours
Oxidative Degradation3% H₂O₂24, 48, 72 hours
Thermal Degradation60°C7, 14, 21 days
PhotostabilityICH Q1B Option 2As per guidelines
Table 2: Hypothetical Comparative Stability Data (% Degradation)
Stress Condition (72 hours)1-Oxo ColterolThis compound
Acidic Hydrolysis (0.1 M HCl)15.2%8.5%
Basic Hydrolysis (0.1 M NaOH)12.8%7.1%
Oxidative Degradation (3% H₂O₂)22.5%13.4%

Detailed Experimental Protocols

A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), would be essential for these studies.

Sample Preparation
  • Prepare stock solutions of 1-Oxo Colterol and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 100 µg/mL.

  • Incubate the samples under the conditions specified in Table 1.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for analysis.

Analytical Method
  • Instrumentation: UPLC system with a photodiode array (PDA) detector and a tandem mass spectrometer (MS/MS).

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Detection: PDA detection at a wavelength determined by the UV spectrum of the parent compounds and MS/MS detection to identify and quantify the parent compounds and their degradation products.

  • Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing Metabolic Stabilization

The following diagrams illustrate the conceptual workflow of a comparative stability study and the principle of metabolic stabilization via deuteration.

G cluster_0 Experimental Workflow Start Start Prepare Samples Prepare Samples (1-Oxo Colterol & this compound) Start->Prepare Samples Forced Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prepare Samples->Forced Degradation Sample Analysis UPLC-MS/MS Analysis Forced Degradation->Sample Analysis Data Evaluation Data Evaluation (% Degradation, Degradant Identification) Sample Analysis->Data Evaluation Conclusion Conclusion Data Evaluation->Conclusion

Caption: Proposed workflow for the comparative stability study.

G cluster_1 Metabolic Pathway cluster_2 Deuterated Metabolic Pathway Drug_CH 1-Oxo Colterol (C-H bond) Metabolism_CH Metabolism (e.g., CYP450) Fast C-H bond cleavage Drug_CH->Metabolism_CH Metabolites_CH Metabolites Metabolism_CH->Metabolites_CH Drug_CD This compound (C-D bond) Metabolism_CD Metabolism (e.g., CYP450) Slow C-D bond cleavage (Kinetic Isotope Effect) Drug_CD->Metabolism_CD Metabolites_CD Reduced Metabolite Formation Metabolism_CD->Metabolites_CD

References

Assessing the Isotopic Contribution of 1-Oxo Colterol-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Oxo Colterol-d9 as a stable isotope-labeled internal standard, detailing its performance in relation to other commonly used alternatives. The following sections present supporting experimental protocols, quantitative data comparisons, and relevant biological pathway information to assist researchers in making informed decisions for their analytical needs.

Performance Comparison of Deuterated Internal Standards

The selection of a suitable internal standard is critical for the accuracy and reliability of quantitative mass spectrometry assays. Deuterated standards, such as this compound, are widely used due to their chemical similarity to the analyte of interest, which allows them to co-elute chromatographically and experience similar ionization effects, thereby correcting for variations in sample preparation and analysis.

The key performance metric for a deuterated internal standard is its isotopic purity, which is the percentage of the labeled compound that contains the desired number of heavy isotopes. High isotopic purity is essential to minimize signal interference from the unlabeled analyte.

Below is a comparative summary of this compound and other commercially available deuterated internal standards used in the analysis of beta-agonists.

Internal StandardDegree of DeuterationTypical Isotopic Purity (%)*Key Applications
This compound d9>98Quantification of Colterol and its metabolites
Clenbuterol-d9d9>98Quantification of Clenbuterol
Salbutamol-d3d3>98Quantification of Salbutamol
Ractopamine-d3d3>98Quantification of Ractopamine

*Isotopic purity values are typical and should be confirmed with the supplier's Certificate of Analysis for each specific lot.

Experimental Protocol: Determination of Isotopic Contribution by Mass Spectrometry

This protocol outlines a general method for assessing the isotopic contribution of a deuterated internal standard, such as this compound, using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the isotopic purity of this compound by measuring the relative abundance of its deuterated and non-deuterated isotopologues.

Materials:

  • This compound standard

  • Unlabeled 1-Oxo Colterol standard

  • LC-MS grade water, acetonitrile, and formic acid

  • High-resolution mass spectrometer coupled with a liquid chromatography system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a similar set of working solutions for the unlabeled 1-Oxo Colterol standard.

  • LC-MS Analysis:

    • Set up an appropriate LC method to achieve good chromatographic separation of 1-Oxo Colterol.

    • Set the mass spectrometer to operate in full scan mode with high resolution to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.

    • Inject the prepared working solutions of both the deuterated and unlabeled standards into the LC-MS system.

  • Data Analysis:

    • For the unlabeled 1-Oxo Colterol, determine the m/z of the monoisotopic peak ([M+H]⁺).

    • For the this compound, determine the m/z of the fully deuterated peak ([M+d9+H]⁺) and any less-deuterated isotopologues (e.g., [M+d8+H]⁺, [M+d7+H]⁺, etc.).

    • Calculate the isotopic purity by determining the peak area of the fully deuterated isotopologue relative to the sum of the peak areas of all detected isotopologues of this compound.

    Isotopic Purity (%) = (Area of [M+d9+H]⁺ / Σ Areas of all isotopologues) x 100

Visualizations

Experimental Workflow for Isotopic Contribution Assessment

The following diagram illustrates the key steps in the experimental workflow for determining the isotopic contribution of a deuterated standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep1 Prepare Stock Solutions (Labeled and Unlabeled) prep2 Create Serial Dilutions prep1->prep2 lc Liquid Chromatography Separation prep2->lc ms High-Resolution Mass Spectrometry lc->ms integrate Peak Integration of Isotopologues ms->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Experimental workflow for assessing isotopic contribution.

Colterol Signaling Pathway: Beta-2 Adrenergic Receptor Activation

Colterol is a β2-adrenergic receptor agonist. Its therapeutic effects are mediated through the activation of this signaling pathway, leading to smooth muscle relaxation. The diagram below outlines the key steps in this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm colterol Colterol beta2ar Beta-2 Adrenergic Receptor colterol->beta2ar Binds to g_protein Gs Protein beta2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Leads to

Caption: Beta-2 adrenergic receptor signaling pathway.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 1-Oxo Colterol-d9 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Compound Identification and Hazard Assessment

This compound is the deuterated form of 1-Oxo Colterol, a derivative of the β-adrenergic agonist Colterol.[1][2][3][4] As a research chemical, its toxicological properties may not be fully characterized. Therefore, it must be handled as a potentially hazardous substance. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates treating it with a high degree of caution.

Key Chemical Information:

PropertyValue
Chemical Name1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl-d9)amino]ethanone
Molecular FormulaC₁₂H₈D₉NO₃
Molecular Weight~232.3 g/mol (Varies based on deuteration)
Known Analog1-Oxo Colterol (CAS: 105644-17-5)
Personal Protective Equipment (PPE)

When handling this compound in any form (neat, in solution, or as waste), appropriate PPE is mandatory to prevent exposure.

PPE ItemSpecification
GlovesChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area or chemical fume hood.[5][6]
Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Compatibility: Do not mix this compound waste with other incompatible waste streams.

Disposal Procedures

The disposal of pharmaceutical research chemicals is strictly regulated to protect human health and the environment.[7] Never dispose of this compound down the drain or in regular trash.[8][9]

Step-by-Step Disposal Protocol:

  • Consult Institutional EHS: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.

  • Waste Characterization: Provide the EHS office with all available information on this compound, including its chemical nature as a deuterated pharmaceutical derivative.

  • Containerization:

    • Collect all waste containing this compound (e.g., unused compound, contaminated labware, solutions) in a designated hazardous waste container.

    • Ensure the container is kept securely closed except when adding waste.

  • Waste Pickup:

    • Arrange for a hazardous waste pickup with your EHS office.

    • Store the sealed and labeled waste container in a designated satellite accumulation area until collection.[10]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Don PPE: Wear appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or wipe up the material, avoiding dust generation.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol, methanol), followed by soap and water.

  • Waste Collection: Collect all cleanup materials (absorbent, wipes, contaminated PPE) in a sealed, labeled hazardous waste container.

  • Reporting: Report the spill to your institution's EHS office.

Visual Guidance

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

Figure 1. Disposal Decision Workflow for this compound start Start: Generation of This compound Waste identify Identify Compound and Assess Hazards start->identify ppe Wear Appropriate PPE identify->ppe segregate Segregate Waste into Labeled Container ppe->segregate ehs_contact Consult Institutional EHS for Guidance segregate->ehs_contact ehs_provided Follow EHS-Provided Disposal Protocol ehs_contact->ehs_provided Specific Instructions Available pickup Arrange for Hazardous Waste Pickup ehs_provided->pickup end End: Compliant Disposal pickup->end

Caption: Disposal Decision Workflow for this compound.

Experimental Workflow for Handling and Disposal

This diagram outlines the procedural steps for a researcher from the point of using this compound in an experiment to its final disposal.

Figure 2. Experimental Workflow for this compound cluster_experiment Experimental Phase cluster_disposal Disposal Phase exp_setup Experiment Setup (Wear Full PPE) compound_use Use of this compound exp_setup->compound_use waste_gen Generation of Waste (Unused material, contaminated items) compound_use->waste_gen collect_waste Collect Waste in Designated Container waste_gen->collect_waste label_waste Label Container with Chemical Name and Hazard Info collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup

References

Essential Safety and Operational Guide for 1-Oxo Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Oxo Colterol-d9. The following procedural instructions are designed to ensure the safety of laboratory personnel and to maintain the integrity of the research material.

Immediate Safety and Handling Precautions

This compound is a deuterated catecholamine derivative and should be handled with care. A key characteristic of the parent compound, 1-Oxo Colterol, is its sensitivity to air. Therefore, all procedures should be conducted in a controlled environment to prevent degradation and potential formation of hazardous byproducts. Based on the hazard assessment of structurally similar compounds, this compound should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Double-gloving with nitrile glovesProvides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection A laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes inhalation exposure to the air-sensitive compound.

Operational Plan: Step-by-Step Handling Procedures

Due to its air-sensitive nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Workflow for Handling this compound

start Start: Prepare Inert Atmosphere prepare_compound Equilibrate this compound to Room Temperature start->prepare_compound weighing Weigh Compound Under Inert Gas Flow prepare_compound->weighing dissolution Dissolve in Degassed Solvent weighing->dissolution reaction_setup Transfer to Reaction Vessel (Under Inert Atmosphere) dissolution->reaction_setup end Proceed with Experiment reaction_setup->end

Caption: Workflow for handling air-sensitive this compound.

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation.

  • Inert Atmosphere: Conduct all manipulations of the solid compound and its solutions within a glove box or under a steady stream of an inert gas like argon or nitrogen.

  • Weighing: If weighing is necessary, do so in a tared, sealed container under an inert atmosphere.

  • Dissolution: Use degassed solvents for preparing solutions. Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Storage: Store the compound in a tightly sealed container, under an inert atmosphere, and at the recommended temperature, protected from light.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Disposal Workflow for this compound Waste

start Start: Identify Waste segregate_waste Segregate Waste: - Solid (contaminated consumables) - Liquid (unused solutions) start->segregate_waste solid_waste Solid Waste: Place in a labeled, sealed hazardous waste container. segregate_waste->solid_waste liquid_waste Liquid Waste: Collect in a labeled, sealed, non-reactive waste container. segregate_waste->liquid_waste storage Store waste in a designated secondary containment area. solid_waste->storage liquid_waste->storage disposal Arrange for pickup by licensed hazardous waste disposal service. storage->disposal end End: Decontaminate Work Area disposal->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.